molecular formula C9H11BrN2O B13602162 2-(6-Bromo-3-pyridyl)morpholine

2-(6-Bromo-3-pyridyl)morpholine

Cat. No.: B13602162
M. Wt: 243.10 g/mol
InChI Key: BXDGTPSEXUJLEQ-UHFFFAOYSA-N
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Description

2-(6-Bromo-3-pyridyl)morpholine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Bromo-3-pyridyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromo-3-pyridyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)morpholine

InChI

InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2

InChI Key

BXDGTPSEXUJLEQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CN=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-(6-Bromo-3-pyridyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical structure, synthesis, and medicinal applications of 2-(6-Bromo-3-pyridyl)morpholine and its commercially prevalent isomer, 4-(6-Bromopyridin-3-yl)morpholine .

Chemical Profile, Synthesis, and Medicinal Chemistry Applications

Executive Summary & Nomenclature Clarification

Target Molecule: 2-(6-Bromo-3-pyridyl)morpholine Primary Commercial Isomer: 4-(6-Bromopyridin-3-yl)morpholine (CAS: 952582-08-0)

In the context of drug discovery, "morpholino-pyridines" are privileged scaffolds used to modulate solubility and kinase selectivity. It is critical to distinguish between the two primary regioisomers defined by the attachment point of the morpholine ring:

  • N-Linked (4-isomer): The morpholine nitrogen is attached to the pyridine ring. This is the most common commercial building block (CAS 952582-08-0).

  • C-Linked (2- or 3-isomer): The pyridine is attached to a carbon atom (C2 or C3) of the morpholine ring. The name "2-(6-Bromo-3-pyridyl)morpholine" strictly refers to the C-linked chiral scaffold, a valuable but less accessible "escape from flatland" intermediate.

This guide primarily details the N-linked isomer (4-yl) due to its industrial prevalence, while providing specific synthetic routes for the C-linked (2-yl) analog.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

Identity (N-Linked Isomer)
  • IUPAC Name: 4-(6-Bromopyridin-3-yl)morpholine[1]

  • CAS Number: 952582-08-0[2][1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O[3][2][1][4][5]
  • Molecular Weight: 243.10 g/mol [3]

  • SMILES: C1COCCN1C2=CN=C(C=C2)Br[3][4][5]

Physicochemical Data Table
PropertyValueContext
LogP (Calc) 1.6 ± 0.2Moderate lipophilicity; ideal for CNS penetration
TPSA ~35 ŲHigh oral bioavailability potential
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity due to Br (-I effect), slightly offset by Morpholine (+M)
pKa (Morpholine N) N/ANitrogen lone pair is conjugated into the pyridine ring (aniline-like)
H-Bond Acceptors 3Pyridine N, Morpholine O, Morpholine N (weak)
H-Bond Donors 0No free -NH or -OH groups
Structural Analysis

The molecule consists of an electron-deficient pyridine ring substituted with a bromine atom and a morpholine ring.

  • The Bromine (C6): Serves as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the scaffold to be elaborated into complex drugs.

  • The Morpholine (C3): Acts as a solubilizing group.[6][7] The oxygen atom creates a dipole that improves aqueous solubility without introducing a hydrogen bond donor, which is often favorable for membrane permeability.

  • Electronic Effects: The morpholine nitrogen donates electron density into the pyridine ring via resonance (+M effect), making the C6-position slightly less electrophilic than in 2-bromopyridine, but still highly reactive toward oxidative addition by Pd(0).

Synthesis & Manufacturing

Route A: Buchwald-Hartwig Amination (N-Linked)

The most robust industrial route involves the coupling of morpholine with a di-halogenated pyridine.

  • Starting Material: 2-Bromo-5-iodopyridine (selective coupling at I) or 2,5-Dibromopyridine.

  • Catalyst System: Pd

    
    (dba)
    
    
    
    with Xantphos or BINAP.
  • Base: NaO

    
    Bu or Cs
    
    
    
    CO
    
    
    .
  • Selectivity: Coupling occurs preferentially at the C3 position (if using 2-bromo-5-iodopyridine) or requires careful control if using 2,5-dibromopyridine to avoid bis-amination.

Route B: Synthesis of the C-Linked (2-yl) Analog

For the strict "2-(6-Bromo-3-pyridyl)morpholine" (C-linked), the synthesis is more complex and usually involves cyclization.

  • Step 1: Coupling of 6-bromo-3-pyridinecarboxaldehyde with aminoethanol derivatives or vinyl sulfonium salts.

  • Step 2: Cyclization to form the morpholine ring.

  • Chirality: This route creates a stereocenter at C2, requiring chiral resolution or asymmetric synthesis.

Visualization of Synthesis Pathways

Synthesis SM1 2-Bromo-5-iodopyridine Cat Pd(0) / BINAP NaOtBu, Toluene, 100°C SM1->Cat Morph Morpholine Morph->Cat Prod 4-(6-Bromopyridin-3-yl)morpholine (N-Linked) Cat->Prod Buchwald-Hartwig (Selective C-N Coupling) SM2 6-Bromo-3-pyridinecarboxaldehyde Prod2 2-(6-Bromo-3-pyridyl)morpholine (C-Linked / Chiral) SM2->Prod2 Multi-step Cyclization (Asymmetric Synthesis) Epox Epoxide/Amino Alcohol

Caption: Comparative synthesis routes for N-linked (Commercial) vs. C-linked (Chiral) isomers.

Reactivity & Functionalization[10][11]

This scaffold is a "bifunctional" intermediate. The order of operations is critical in medicinal chemistry campaigns.

  • Suzuki-Miyaura Coupling:

    • The C6-Bromine is an excellent partner for aryl boronic acids.

    • Conditions: Pd(dppf)Cl

      
      , K
      
      
      
      CO
      
      
      , Dioxane/Water.
    • Application: Attaching the "tail" of a kinase inhibitor to interact with the solvent-exposed region.

  • Buchwald-Hartwig Amination (Secondary):

    • The C6-Bromine can be displaced by amines.

    • Note: This is difficult if the morpholine is already present due to electronic deactivation, but possible with active catalysts (e.g., BrettPhos).

  • Lithiation/Grignard Formation:

    • Halogen-metal exchange (using

      
      PrMgCl) at the C6 position generates a pyridyl anion, which can react with aldehydes or ketones.
      

Medicinal Chemistry Applications

Kinase Inhibition (PI3K/mTOR)

Morpholine-substituted pyridines are classic pharmacophores in PI3K (Phosphoinositide 3-kinase) inhibitors.

  • Mechanism: The morpholine oxygen often forms a hydrogen bond with the hinge region of the kinase ATP-binding site (e.g., Valine residues).

  • Role of Pyridine: Scaffolds the morpholine and directs the bromine-linked substituent into the hydrophobic pocket.

PROTAC Linkers

The compound serves as a rigid, semi-soluble connector for Proteolysis Targeting Chimeras (PROTACs).

  • Usage: The bromine is converted to a linker (alkyl chain or PEG), connecting an E3 ligase ligand (like Thalidomide) to a target protein binder.

Solubility Enhancement

Replacing a phenyl ring with a pyridine-morpholine system typically:

  • Lowers LogP (Lipophilicity).

  • Increases aqueous solubility (due to the basic pyridine N and morpholine O).

  • Reduces metabolic clearance (Pyridine is less prone to oxidation than phenyl).

Experimental Protocol: Synthesis of 4-(6-Bromopyridin-3-yl)morpholine

Objective: Preparation of 10g batch via Buchwald-Hartwig Coupling.

Materials:

  • 2-Bromo-5-iodopyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd

    
    (dba)
    
    
    
    (0.02 eq)
  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.5 eq)

  • Toluene (anhydrous)

Procedure:

  • Setup: In a glovebox or under Argon, charge a dried reaction flask with 2-Bromo-5-iodopyridine, Pd

    
    (dba)
    
    
    
    , Xantphos, and NaO
    
    
    Bu.
  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to pyridine).

  • Amine Addition: Add Morpholine via syringe.

  • Reaction: Heat to 80°C - 100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: 243.1 [M+H]

    
    ).
    
  • Workup: Cool to RT. Filter through a celite pad to remove Palladium residues. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Yield: Expected yield 75–85% as an off-white solid.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for Morpholine peaks (3.1 ppm, 3.7 ppm) and Pyridine aromatic protons (distinct doublets/singlets).

  • Absence of Iodine: The starting material (Iodo) should be fully consumed; if 2,5-dibromo was used, check for bis-morpholino byproduct (mass 249).

Safety & Handling (SDS Summary)

Hazard ClassH-StatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat/drink in lab. Wash hands.
Skin Irritation H315: Causes skin irritationWear nitrile gloves.
Eye Irritation H319: Causes serious eye irritationWear safety goggles.
Aquatic Toxicity H412: Harmful to aquatic lifeDispose as hazardous chemical waste.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (Bromine bond can degrade over long periods).

References

  • PubChem. 4-(6-Bromopyridin-3-yl)morpholine | C9H11BrN2O.[2][4] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Morpholine Synthesis and Reactivity. Available at: [Link]

Sources

Safety data sheet (SDS) and handling precautions for 2-(6-Bromo-3-pyridyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the safety, handling, and risk management protocols for 2-(6-Bromo-3-pyridyl)morpholine .

Part 1: Chemical Identity & Structural Clarification

Critical Isomer Note: The nomenclature "2-(6-Bromo-3-pyridyl)morpholine" is chemically ambiguous. In drug discovery, the dominant commercial scaffold is the N-linked isomer, formally named 4-(6-bromopyridin-3-yl)morpholine . This guide focuses on this specific isomer (CAS 952582-08-0 ) as the primary reference standard. If your compound involves a carbon-carbon linkage (morpholine C2 attached to pyridine C3), treat it with elevated caution as specific toxicological data is likely absent.

Property Data
Preferred IUPAC Name 4-(6-bromopyridin-3-yl)morpholine
CAS Number 952582-08-0
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
SMILES C1COCCN1C2=CN=C(C=C2)Br
Physical State Solid (White to Off-White Powder)
Melting Point 98–102 °C (Typical range for this class)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.[1][2][3][4][5]

Relevance in Drug Discovery: This compound is a high-value bifunctional scaffold . The bromine atom at the C6 position of the pyridine ring serves as an electrophilic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the morpholine ring imparts favorable physicochemical properties (solubility, metabolic stability) often sought in CNS-active agents.

Part 2: Hazard Identification & Risk Assessment (GHS)[6][7]

This compound is classified under the Globally Harmonized System (GHS) based on the reactivity of brominated pyridines and secondary amine derivatives.

GHS Classification Table
Hazard Class Category Hazard Statement (H-Code) Signal Word
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2]WARNING
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[6][7][8]WARNING
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][6][8][9]WARNING
STOT - Single Exposure Category 3H335: May cause respiratory irritation.WARNING

Toxicological Insight: The presence of the halogenated pyridine ring suggests potential for sensitization and cumulative toxicity if handled improperly. The morpholine moiety, while metabolically robust, can contribute to basicity and irritation of mucous membranes.

Part 3: Technical Handling Protocols

This section details the operational workflow for handling this compound, emphasizing "Safety by Design."

3.1 Engineering Controls
  • Primary Containment: All open handling (weighing, transfer) must occur within a certified chemical fume hood or a powder containment enclosure (face velocity > 0.5 m/s).

  • Static Control: Use anti-static weighing boats and grounded spatulas. Brominated heterocycles can be electrostatically charged, increasing dispersion risk.

3.2 Personal Protective Equipment (PPE) Matrix
PPE Type Specification Scientific Rationale
Gloves (Primary) Nitrile Rubber (min 0.11 mm thickness)Provides adequate splash protection against solid transfer.
Gloves (Secondary) Double-gloving recommendedRequired when dissolving in penetrative solvents (e.g., DMSO, DCM) to prevent carrier-mediated skin absorption.
Respiratory N95 / P2 Mask (if outside hood)Prevents inhalation of fine particulates during spill cleanup.
Eye Protection Chemical Safety Goggles Preferred over safety glasses due to the irritant nature of the fine powder (H319).
Body Protection Lab Coat (Cotton/Poly blend) Standard barrier; Tyvek sleeves recommended for large-scale (>10g) handling.
3.3 Handling Workflow Diagram

The following diagram illustrates the logical flow for safe handling, from storage retrieval to reaction setup.

HandlingWorkflow Figure 1: Safe Handling Lifecycle for Hygroscopic/Irritant Solids Storage 1. Cold Storage (2-8°C, Inert Gas) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood, Anti-static) Equilibration->Weighing Open Container Dissolution 4. Dissolution/Reaction (Add Solvent to Solid) Weighing->Dissolution Transfer Waste 5. Waste Disposal (Halogenated Organic) Dissolution->Waste Post-Experiment

Part 4: Emergency Response Framework

This protocol is designed to be self-validating: if a step fails (e.g., irritation persists), the user is automatically directed to the next escalation level.

4.1 Exposure Response Decision Tree

EmergencyResponse Figure 2: Emergency Response Logic Flow Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Brush off solid -> Wash with Soap/Water (15 min) Skin->ActionSkin ActionEye Rinse with Water (15 min) Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air -> Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS/CAS 952582-08-0) ActionSkin->Medical If irritation persists ActionEye->Medical Immediately ActionInhal->Medical If symptoms occur

4.2 Fire-Fighting Measures
  • Suitable Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

  • Specific Hazards: Combustion generates toxic fumes including Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Oxides.

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential release of corrosive HBr gas.

Part 5: Storage, Stability & Disposal
5.1 Storage Conditions
  • Temperature: Refrigerate (2–8 °C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The pyridine nitrogen is susceptible to N-oxidation over time, and the C-Br bond can be light-sensitive.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

5.2 Disposal Considerations (RCRA)
  • Waste Stream: Halogenated Organic Waste .

  • Protocol: Do not dispose of in general trash or sink. Dissolve in a combustible solvent (if solid) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23092131, 4-(6-Bromopyridin-3-yl)morpholine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 4-(6-bromopyridin-3-yl)morpholine.[1] Retrieved from [Link]

Sources

Metabolic Stability Profiling & Optimization of 2-(6-Bromo-3-pyridyl)morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(6-Bromo-3-pyridyl)morpholine scaffold represents a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and CNS-active agents. While the pyridine ring offers robust aromatic stability and the bromine atom provides a versatile synthetic handle for Suzuki-Miyaura couplings, the morpholine moiety introduces significant metabolic liabilities.

This technical guide provides a rigorous framework for assessing the metabolic stability of this specific scaffold. It details the mechanistic soft spots, delineates a self-validating microsomal stability protocol, and outlines medicinal chemistry strategies to mitigate oxidative clearance.

Structural Analysis & Metabolic Soft Spots

To engineer stability, one must first identify the sites of enzymatic attack. In the context of 2-(6-Bromo-3-pyridyl)morpholine, the metabolism is predominantly driven by Cytochrome P450 (CYP450) isoforms (specifically CYP3A4 and CYP2D6).

The Morpholine Liability

The morpholine ring is the primary "soft spot." CYP450 enzymes catalyze the oxidation of the carbon atoms


 to the nitrogen.
  • 
    -Hydroxylation:  The initial step involves hydroxylation at the C-2 or C-6 position of the morpholine ring.
    
  • Ring Opening/Lactam Formation: The hemiaminal intermediate is unstable and spontaneously collapses to form a lactam (morpholin-3-one) or undergoes ring opening to form linear carboxylic acid metabolites. This destroys the pharmacophore's capacity to act as a hydrogen bond acceptor/donor in the binding pocket.

The Pyridine & Halogen
  • Pyridine Ring: Generally stable, though susceptible to N-oxidation by FMOs (Flavin-containing monooxygenases) or CYP enzymes, forming a Pyridine-N-oxide.

  • Bromine (C-6 Position): The C-Br bond is metabolically robust. Oxidative dehalogenation is rare. However, it serves as a lipophilic site that may increase non-specific binding in microsomal assays.

Visualization of Metabolic Pathways

MetabolicPathways Figure 1: Primary Metabolic Pathways of the Scaffold Parent 2-(6-Bromo-3-pyridyl) morpholine AlphaOx α-C Hydroxylation (Unstable Hemiaminal) Parent->AlphaOx CYP3A4/2D6 [O] NOxide Pyridine-N-Oxide Parent->NOxide FMO/CYP [O] Lactam Morpholin-3-one (Lactam metabolite) AlphaOx->Lactam -2H Oxidation RingOpen Ring-Opened Amino Acid AlphaOx->RingOpen Hydrolysis

Figure 1: Primary metabolic pathways showing the critical instability of the morpholine ring via


-hydroxylation leading to ring opening or lactam formation.

Experimental Assessment Framework

Trustworthiness in data comes from self-validating protocols. The following workflow uses Human Liver Microsomes (HLM) to determine Intrinsic Clearance (


).
Protocol: Microsomal Stability Assay

Objective: Quantify the half-life (


) and 

of the derivative.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Workflow:

StepActionCritical Technical Note
1. Pre-Incubation Dilute compound to 1

M in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Incubate at 37°C for 5 min.
Why: Ensures temperature equilibrium and non-specific protein binding saturation before reaction start.
2. Initiation Add NADPH regenerating system to initiate the reaction.Control: Run a "minus NADPH" control to detect non-CYP degradation (hydrolysis).
3. Sampling Aliquot 50

L at

min.
Precision in timing is vital for accurate slope calculation.
4. Quenching Dispense aliquots into 150

L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Why: ACN precipitates proteins immediately, stopping metabolism. IS corrects for injection variability.
5. Analysis Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.Monitor parent ion depletion.
Data Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.




Interpretation Guide:

  • 
    :  Stable (Ideal for drug candidate).
    
  • 
    :  Moderate (Acceptable, may need optimization).
    
  • 
    :  High Clearance (Likely poor bioavailability; requires structural modification).
    

Metabolite Identification (MetID)

When stability is poor, you must identify where the molecule is breaking. Using High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap), look for these specific mass shifts relative to the parent [M+H]+:

Mass Shift (

)
BiotransformationStructural Implication
+16 Da Hydroxylation (+O)Likely on Morpholine C-2/C-3 or Pyridine ring.
+14 Da Carbonyl formation (+O -2H)Lactam formation on Morpholine (Major Liability).
+32 Da DihydroxylationMultiple oxidation sites.
+176 Da GlucuronidationPhase II conjugation (requires hepatocytes, not just microsomes).

SAR Strategies for Optimization

If the 2-(6-Bromo-3-pyridyl)morpholine scaffold shows high clearance, deploy these medicinal chemistry strategies to block the metabolic soft spots without destroying biological activity.

Steric Hindrance (The "Methyl Walk")

Introduce methyl groups adjacent to the morpholine nitrogen or oxygen.

  • Modification: 3,3-dimethylmorpholine or 3,5-dimethylmorpholine.

  • Mechanism: The bulky methyl groups sterically hinder the approach of the CYP450 Heme-Iron reactive center to the

    
    -carbon.
    
  • Impact: Often dramatically reduces

    
    .
    
Deuteration

Replace hydrogen atoms at the metabolic soft spot with deuterium.

  • Modification: 2,2,3,3,5,5,6,6-octadeuteromorpholine.

  • Mechanism: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect).

  • Impact: Can improve half-life without changing the steric or electronic properties of the drug.

Bioisosteres (Scaffold Hopping)

If the morpholine ring is too unstable, replace it with a bioisostere that retains the shape and polarity but lacks the ether-amine liability.

  • Option A: Bridged Morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane). The bridgehead carbons are resistant to oxidation.

  • Option B: Tetrahydropyran (THP) derivatives if the basic nitrogen is not essential for binding.

Optimization Logic Diagram

OptimizationLogic Figure 2: Decision Tree for Scaffold Optimization Start High Clearance (>45 µL/min/mg) MetID Perform MetID (Locate Soft Spot) Start->MetID Decision Is Morpholine the primary site? MetID->Decision Strat1 Strategy 1: Steric Shielding (Add Methyls to C3/C5) Decision->Strat1 Yes Strat2 Strategy 2: Deuteration (D-Morpholine) Decision->Strat2 Yes Strat3 Strategy 3: Scaffold Hop (Bridged Systems) Decision->Strat3 Yes CheckPyridine Check Pyridine N-Oxidation Decision->CheckPyridine No

Figure 2: Logic flow for selecting the appropriate chemical modification based on MetID results.

References

  • Morpholine as a Privileged Structure: Kourounakis, A. P., et al. (2020).[1] "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules." Medicinal Research Reviews. Link

  • Metabolic Stability Strategies: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Bioisosteres in Drug Design: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Microsomal Stability Protocol: Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Scaffold Hopping (THP vs Morpholine): Borsari, C., et al. (2022). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. Link[2][3]

Sources

2-(6-Bromo-3-pyridyl)morpholine: A Privileged Bifunctional Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(6-Bromo-3-pyridyl)morpholine has emerged as a highly versatile, bifunctional intermediate. By marrying the sp³-rich, solubility-enhancing properties of a morpholine ring with the cross-coupling readiness of a 6-bromopyridine moiety, this scaffold allows medicinal chemists to rapidly explore diverse chemical space. This whitepaper provides an in-depth technical analysis of the scaffold's physicochemical profile, mechanistic utility, and self-validating experimental workflows.

Structural Rationale & Pharmacophore Profiling

The architectural brilliance of 2-(6-Bromo-3-pyridyl)morpholine lies in its dual-node functionalization potential.

  • The Morpholine Core (sp³ Vector): The incorporation of morpholine into drug candidates is a proven strategy to lower overall lipophilicity (cLogP), improve aqueous solubility, and introduce a flexible hydrogen-bond acceptor/donor system[1]. Unlike planar aromatic rings, the chair conformation of morpholine projects substituents into three-dimensional space, which is critical for escaping "flatland" in structure-based drug design.

  • The 6-Bromopyridine Moiety (sp² Vector): Pyridine acts as a metabolically stable bioisostere for phenyl rings, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. The bromine atom at the C6 position is highly activated toward oxidative addition by transition metals due to the electron-withdrawing nature of the pyridine nitrogen.

Physicochemical Data Summary

The following table summarizes the core parameters of the scaffold, validating its alignment with Lipinski’s Rule of Five and CNS-penetrance guidelines[2].

PropertyValueCausality / Relevance in Drug Design
Molecular Weight 243.10 g/mol Low molecular weight provides a high ligand efficiency index, allowing extensive downstream elaboration without violating size constraints.
cLogP (Predicted) ~1.6Optimal lipophilicity; the morpholine oxygen significantly reduces hydrophobicity compared to a purely carbon-based piperidine analog.
Topological Polar Surface Area 34.15 ŲExcellent potential for blood-brain barrier (BBB) penetration; well below the 90 Ų threshold typically required for CNS active agents.
pKa (Morpholine NH) ~8.3Highly basic center; exists predominantly as a protonated salt at physiological pH (7.4), dramatically enhancing aqueous solubility.
pKa (Pyridine N) ~3.5Weakly basic; remains unprotonated in blood plasma but serves as a critical hydrogen bond acceptor for kinase hinge-binding.

Divergent Synthetic Workflows

The true value of this intermediate is its orthogonal reactivity. The secondary amine of the morpholine ring (N4) is a hard nucleophile, primed for SN2 alkylations, acylations, or reductive aminations. Conversely, the C-Br bond is an electrophilic node requiring transition-metal catalysis (e.g., Palladium) for C-C or C-N bond formation[3].

Workflow A 2-(6-Bromo-3-pyridyl)morpholine B N-Functionalization A->B C Cross-Coupling A->C D Reductive Amination B->D E Suzuki-Miyaura C->E F PROTAC Linkers D->F G Kinase Inhibitors D->G E->F E->G

Divergent synthetic workflows utilizing the bifunctional handles of the scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an empirical checkpoint.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-Br Activation)

This protocol describes the C-C bond formation at the pyridine C6 position using an aryl boronic acid[3].

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition Pd0->OA C-Br TM Transmetalation OA->TM Boronic Acid RE Reductive Elimination TM->RE RE->Pd0 Prod Coupled Product RE->Prod

Suzuki-Miyaura catalytic cycle demonstrating the activation of the C-Br bond.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 2-(6-Bromo-3-pyridyl)morpholine (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq). Suspend in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Dioxane provides optimal solvation for the organic substrates, while the aqueous phase dissolves the inorganic base. This biphasic system is mandatory because the transmetalation step requires a carbonate/hydroxide species to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex. Pd(dppf)Cl₂ is selected because its large bite angle accelerates the final reductive elimination step.

  • Degassing: Sparge the mixture with dry N₂ for 15 minutes.

    • Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Thermal Activation: Heat the mixture to 90°C for 4–6 hours under an inert atmosphere.

    • Causality: The electron-deficient nature of the pyridine ring inductively weakens the C-Br bond, allowing oxidative addition to occur at relatively mild temperatures compared to electron-rich aryl bromides.

Self-Validation Checkpoints:

  • Visual Check: Upon heating, the reaction mixture should transition from a reddish-orange suspension (Pd(II) precatalyst) to a dark brown/black solution, visually confirming the generation of the active Pd(0) species.

  • LCMS Validation: Prior to the reaction, the starting material exhibits a classic 1:1 isotopic doublet in the mass spectrum (M and M+2) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet and the emergence of a singular product mass peak serves as an irrefutable metric of successful C-Br functionalization.

Protocol B: N-Alkylation of the Morpholine Ring (NH Activation)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(6-Bromo-3-pyridyl)morpholine (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the alkyl halide (1.1 eq).

    • Causality: DMF is a polar aprotic solvent with a high dielectric constant, which stabilizes the charge-separated transition state of the SN2 reaction. DIPEA acts as a non-nucleophilic proton sponge; its steric bulk prevents it from competing with the morpholine nitrogen for the electrophile, while efficiently neutralizing the generated hydrohalic acid to drive the reaction forward.

  • Stirring: Stir at room temperature or mild heat (40°C) depending on the electrophile's reactivity.

Self-Validation Checkpoints:

  • TLC Ninhydrin Stain: The starting material contains a secondary amine, which reacts with ninhydrin stain upon heating to form a highly conjugated, deeply colored Ruhemann's purple complex. Upon successful N-alkylation, the resulting tertiary amine lacks the necessary N-H proton to form this complex, rendering the product spot ninhydrin-negative. This provides a binary, self-validating visual confirmation of complete conversion.

Application in Advanced Modalities (PROTACs & Kinase Inhibitors)

The distinct geometry of 2-(6-Bromo-3-pyridyl)morpholine makes it highly prized in the development of Targeted Protein Degraders (PROTACs) . The morpholine nitrogen provides an ideal attachment point for PEG or alkyl linkers, projecting the linker out of the target protein's binding pocket into the solvent-exposed region. Simultaneously, the functionalized pyridine ring can be tailored to bind specifically to the target protein of interest (POI).

Furthermore, in Kinase Inhibitor design, the pyridine nitrogen frequently acts as a critical hydrogen bond acceptor for the kinase hinge region (e.g., binding to the backbone NH of Met or Cys residues), while the morpholine ring occupies the solvent channel, drastically improving the pharmacokinetic half-life of the drug[1].

References

  • Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors. ResearchGate.[Link]

  • 4-(6-Bromopyridin-3-yl)morpholine | C9H11BrN2O | CID 23092131. PubChem.[Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.[Link]

Sources

The 6-Bromo-3-Pyridyl Moiety: A Technical Guide to its Electronic Properties for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold with Tunable Electronics

The 6-bromo-3-pyridyl moiety has emerged as a cornerstone in the design of novel therapeutics and functional materials. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics stems from a unique and finely tunable electronic landscape.[1][2] The strategic placement of a bromine atom and the inherent electron-deficient nature of the pyridine ring create a scaffold with a rich interplay of inductive and resonance effects. This guide offers an in-depth exploration of the electronic properties of the 6-bromo-3-pyridyl core, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness its potential. We will delve into the theoretical underpinnings of its electronic character, present methodologies for its empirical and computational evaluation, and discuss the implications of these properties on molecular design and application.

Deconstructing the Electronic Architecture: Inductive and Resonance Effects

The electronic character of the 6-bromo-3-pyridyl moiety is a composite of the individual contributions of the pyridine nitrogen and the bromine substituent. Understanding these distinct effects is paramount to predicting the moiety's influence on a parent molecule.

The Pyridine Nitrogen: An Inductive Sink

The nitrogen atom in the pyridine ring is more electronegative than the surrounding carbon atoms. This disparity in electronegativity results in a strong electron-withdrawing inductive effect (-I).[2] This effect polarizes the sigma bonds of the ring, drawing electron density away from the carbon atoms and towards the nitrogen. Consequently, the pyridine ring is inherently electron-deficient, a characteristic that significantly influences its reactivity and intermolecular interactions. This electron deficiency makes the ring more susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[2]

The Bromine Substituent: A Tale of Two Effects

The bromine atom at the 6-position exerts both inductive and resonance effects, which act in opposition to each other.

  • Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect. This further contributes to the electron-deficient nature of the pyridine ring.

  • Resonance Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density through resonance is a positive mesomeric or resonance effect (+M). This effect primarily increases electron density at the ortho and para positions relative to the substituent.

In the case of the 6-bromo-3-pyridyl moiety, the inductive effect of bromine generally outweighs its resonance effect, resulting in a net electron-withdrawing character. However, the resonance contribution should not be disregarded, as it can modulate the reactivity of specific positions on the ring.

The interplay of these effects is visually represented in the following logical diagram:

electronic_effects cluster_moiety 6-Bromo-3-Pyridyl Moiety cluster_effects Electronic Effects cluster_properties Resultant Properties Pyridyl_Core Pyridyl Core Inductive Inductive Effects (-I) Pyridyl_Core->Inductive N electronegativity Br electronegativity Resonance Resonance Effects (+M) Pyridyl_Core->Resonance Br lone pairs Electron_Density Modified Electron Density Inductive->Electron_Density Resonance->Electron_Density Reactivity Altered Chemical Reactivity Electron_Density->Reactivity Spectroscopy Shifted Spectroscopic Signals (NMR, UV-Vis) Electron_Density->Spectroscopy

Caption: Interplay of inductive and resonance effects in the 6-bromo-3-pyridyl moiety.

Quantifying the Electronic Influence: Hammett and Taft Parameters

To move beyond qualitative descriptions, the electronic influence of the 6-bromo-3-pyridyl moiety can be quantified using linear free-energy relationship (LFER) parameters, most notably the Hammett (σ) and Taft (σ*) constants.[3][4] These empirical constants provide a numerical representation of the electron-donating or electron-withdrawing capacity of a substituent.

Table 1: Hammett (σ) and Taft (σ) Constants for Selected Substituents*

Substituentσ_meta (σ_m)σ_para (σ_p)σ* (Taft)
-H0.000.000.49
-CH₃-0.07-0.170.00
-Cl0.370.231.05
-Br0.390.231.03
-NO₂0.710.78-
-CN0.560.66-
3-Pyridyl-~0.55-
4-Pyridyl-~0.94-

Data sourced from various compilations of Hammett and Taft constants. The values for 3-pyridyl and 4-pyridyl are estimations based on reactivity studies.[5][6]

Based on this data, the 6-bromo-3-pyridyl moiety is anticipated to be a strong electron-withdrawing group, with Hammett and Taft parameters reflecting this character. The precise values will depend on the point of attachment to a parent molecule and the specific reaction being studied.

Experimental and Computational Characterization

A multi-faceted approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of the 6-bromo-3-pyridyl moiety.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of a molecule.[7] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electron density around them. Electron-withdrawing groups, such as the 6-bromo-3-pyridyl moiety, will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).[2]

Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound containing the 6-bromo-3-pyridyl moiety in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For more detailed analysis, 2D NMR experiments such as COSY and HSQC can be performed to aid in peak assignment.

  • Data Analysis: Compare the chemical shifts of protons and carbons in the parent molecule with and without the 6-bromo-3-pyridyl substituent. Downfield shifts in the vicinity of the moiety confirm its electron-withdrawing nature.

2. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule.[8] The oxidation and reduction potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. An electron-withdrawing group like the 6-bromo-3-pyridyl moiety will stabilize the HOMO and LUMO, making the molecule more difficult to oxidize and easier to reduce.

Step-by-Step Protocol for Cyclic Voltammetry:

  • Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Analyte Solution Preparation: Dissolve the compound of interest in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a suitable range.

  • Data Analysis: Determine the onset oxidation and reduction potentials. Compare these values to those of a reference compound to quantify the electronic effect of the 6-bromo-3-pyridyl moiety.

The following diagram illustrates a typical experimental workflow for characterizing the electronic properties of a novel compound containing the 6-bromo-3-pyridyl moiety:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR CV Cyclic Voltammetry Purification->CV UV_Vis UV-Vis Spectroscopy Purification->UV_Vis DFT Computational Modeling (DFT) Purification->DFT Data_Integration Integrate Experimental & Computational Data NMR->Data_Integration CV->Data_Integration UV_Vis->Data_Integration DFT->Data_Integration Electronic_Profile Determine Electronic Profile Data_Integration->Electronic_Profile

Caption: A comprehensive workflow for electronic property characterization.

3. UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[9][10] The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is related to the energy gap between these orbitals. The introduction of a 6-bromo-3-pyridyl moiety can influence the λ_max by altering the energies of the molecular orbitals.

Step-by-Step Protocol for UV-Vis Spectroscopy:

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the λ_max and the molar absorptivity (ε). A shift in λ_max (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) upon introduction of the 6-bromo-3-pyridyl moiety provides insight into its effect on the electronic structure.

Computational Modeling

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[11][12][13]

Computational Protocol Details:

  • Method: Density Functional Theory (DFT) is a common and effective method.

  • Functional: A hybrid functional such as B3LYP is often a good starting point.

  • Basis Set: A Pople-style basis set like 6-31G(d) or a larger one such as 6-311+G(d,p) is typically used for organic molecules.

  • Calculations:

    • Geometry Optimization: The first step is to find the lowest energy structure of the molecule.

    • Frequency Calculation: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface.

    • Molecular Orbital Analysis: The energies and distributions of the HOMO and LUMO can be calculated to understand the electronic transitions and redox properties.

    • Electrostatic Potential (ESP) Mapping: An ESP map visually represents the charge distribution in a molecule, highlighting electron-rich and electron-poor regions.

    • NMR Chemical Shift Prediction: Theoretical chemical shifts can be calculated and compared with experimental data to validate the computational model.

Implications for Molecular Design

The strong electron-withdrawing nature of the 6-bromo-3-pyridyl moiety has profound implications for its application in various fields:

  • Medicinal Chemistry: In drug design, this moiety can be used to modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-target interactions and pharmacokinetic properties. The electron-deficient ring can also participate in crucial hydrogen bonding or π-stacking interactions with biological targets.

  • Materials Science: In the context of organic electronics, the electron-withdrawing character of the 6-bromo-3-pyridyl group can be exploited to lower the LUMO energy of a material. This is a key strategy for designing n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromine atom also serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the synthesis of complex, conjugated materials.

Conclusion

The 6-bromo-3-pyridyl moiety is a versatile and powerful building block in modern chemistry. Its well-defined, electron-withdrawing properties, arising from the synergistic effects of the pyridine nitrogen and the bromine substituent, offer a reliable means to tune the electronic characteristics of a molecule. A thorough understanding of these properties, gained through a combination of experimental and computational methods as outlined in this guide, is crucial for the rational design of next-generation pharmaceuticals and advanced materials.

References

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. National Center for Biotechnology Information. Retrieved from [Link]

  • Canadian Science Publishing. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Retrieved from [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

  • Unknown Source. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Unknown Source. (n.d.). Table 1: Hammett constants for some common substituents.
  • ACS Publications. (1976). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Computational study of electronic excitations properties in solvents, molecular interaction energies, topological and biological properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
  • Fiveable. (2025). UV-visible spectroscopy and electronic transitions. Retrieved from [Link]

  • Scribd. (n.d.). Taft equation: Polar substituent constants, σ. Retrieved from [Link]

  • Journal of the Chemical Society B. (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Royal Society of Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). UV-Vis spectroscopy.
  • ChemRxiv. (n.d.). Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. Retrieved from [Link]

  • iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]

  • Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

  • Unknown Source. (n.d.). 1 UV/Vis Spectroscopy.
  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Unknown Source. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Chemistry LibreTexts. (2022). 4.4: Ultraviolet and visible spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

Sources

Technical Whitepaper: Hydrogen Bond Profiling of 2-(6-Bromo-3-pyridyl)morpholine

[1][2]

Executive Summary

2-(6-Bromo-3-pyridyl)morpholine is a heterobifunctional scaffold frequently utilized in medicinal chemistry as an intermediate for synthesizing bioactive kinase inhibitors and CNS-active agents.[1][2] Its physicochemical profile is defined by the interplay between the lipophilic bromopyridine moiety and the polar, saturated morpholine ring.

Core Data Summary:

  • Hydrogen Bond Donors (HBD): 1 (Secondary amine NH)

  • Hydrogen Bond Acceptors (HBA): 3 (Pyridine N, Morpholine O, Morpholine N)[2]

  • Lipinski Compliance: Yes (HBD

    
     5, HBA 
    
    
    10)[2][3]

This guide dissects the structural origins of these counts, the electronic modulation by the bromine substituent, and the experimental protocols required to validate these properties in a drug discovery context.

Structural Analysis & Atomistic Counting

To accurately determine the hydrogen bond count, one must first resolve the specific connectivity implied by the nomenclature 2-(6-Bromo-3-pyridyl)morpholine .[1][2] Unlike the more common N-arylated morpholines (4-substituted), this isomer features a carbon-carbon bond between the C3 position of the pyridine ring and the C2 position of the morpholine ring.[1][2]

Structural Dissection

The molecule consists of three distinct pharmacophores affecting H-bonding:[1]

  • Morpholine Ring (C-Linked at C2): Contains a secondary amine (-NH-) and an ether oxygen (-O-).[1][2]

  • Pyridine Ring (Substituted at C3): Contains an aromatic nitrogen atom (

    
     hybridized).
    
  • Bromine Substituent (at C6): An electron-withdrawing halogen.[1][2]

Hydrogen Bond Donor (HBD) Analysis
  • Count: 1

  • Source: The secondary amine group (N-H) at position 4 of the morpholine ring.

  • Mechanistic Insight: Because the morpholine is attached via its C2 carbon, the nitrogen atom retains its proton. This N-H moiety acts as a classical hydrogen bond donor. The

    
     of this amine is typically 
    
    
    8.5–9.0, making it predominantly protonated at physiological pH (7.4), which significantly enhances its donor capability in aqueous media.
Hydrogen Bond Acceptor (HBA) Analysis[4][5][6]
  • Count: 3

  • Source 1: Morpholine Oxygen (Ether): A weak acceptor due to the steric bulk of the ring, but strictly counted as 1 HBA in Lipinski’s rules.

  • Source 2: Morpholine Nitrogen (Amine): The lone pair on the

    
     nitrogen is a strong acceptor.
    
  • Source 3: Pyridine Nitrogen (Aromatic): The

    
     lone pair is orthogonal to the 
    
    
    -system, making it available for H-bonding.[1][2]
  • Modulation by Bromine: The bromine atom at C6 exerts a negative inductive effect (-I) on the pyridine ring.[2] This reduces the electron density at the pyridine nitrogen, slightly weakening its H-bond acceptor strength (

    
    ) compared to unsubstituted pyridine, but it still qualifies as a full acceptor in counting heuristics.
    
The Halogen Bond Nuance

While standard Lipinski rules ignore halogens, advanced drug design considers the bromine atom. Bromine can act as a Halogen Bond Donor (via its electropositive

Acceptor12excluded

Visualization of H-Bond Logic

The following diagram maps the specific atoms to their H-bond roles, visualizing the structural logic described above.

HBondAnalysisMolecule2-(6-Bromo-3-pyridyl)morpholineMorpholineMorpholine Ring(C2-Attachment)Molecule->MorpholinePyridinePyridine Ring(3-Pyridyl)Molecule->PyridineNH_AmineSecondary Amine (NH)Pos: Morpholine N4Morpholine->NH_AmineContainsO_EtherEther Oxygen (O)Pos: Morpholine O1Morpholine->O_EtherContainsBromineBromine Atom(6-Position)Pyridine->BromineN_PyridineAromatic Nitrogen (N)Pos: Pyridine N1Pyridine->N_PyridineContainsElectronicInductive Effect (-I)Weakens Pyridine BasicityBromine->ElectronicHBD_CountHBD Count: 1NH_Amine->HBD_CountHBA_CountHBA Count: 3NH_Amine->HBA_CountN Lone PairO_Ether->HBA_CountN_Pyridine->HBA_CountElectronic->N_PyridineModulates

Caption: Structural decomposition of 2-(6-Bromo-3-pyridyl)morpholine identifying H-bond donor/acceptor sites and electronic modulation.

Pharmacokinetic Implications

Understanding the H-bond count is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[4][5]

PropertyValue/StatusImplication for Drug Discovery
Solubility ModerateThe 3 HBAs and 1 HBD facilitate water solubility via solvation, counteracting the lipophilic bromopyridine core.[1][2]
Permeability HighWith HBD < 2 and HBA < 10, the molecule is predicted to have good passive membrane permeability.
CNS Penetration LikelyCNS active drugs typically require HBD

3 and PSA < 90 Ų.[2] This molecule fits these stricter criteria.
Metabolic Stability VariableThe secondary amine is a potential site for Phase II conjugation (glucuronidation).

Experimental & Computational Determination Protocols

To move beyond theoretical counting, the following protocols define how to validate these properties in a laboratory setting.

Computational Workflow (In Silico)

Before synthesis, use molecular descriptors to predict H-bonding potential.

  • Generate 3D Conformer: Use RDKit or OMEGA to generate the low-energy conformer.[2]

  • Calculate PSA: Compute Topological Polar Surface Area (TPSA).

    • Target: TPSA contribution from N and O atoms.[3][5][6]

  • Identify Pharmacophores: Use SMARTS patterns to flag donors [#7!H0] and acceptors [#7,#8].

Experimental Validation Workflow (In Vitro)

The "gold standard" for measuring hydrogen bond acidity (


Abraham Solvation Parameter Model

Protocol: HPLC-Based Determination of H-Bond Parameters

  • Objective: Determine experimental HBD (

    
    ) and HBA (
    
    
    ) values using calibrated HPLC columns.
  • Materials:

    • Test Compound: 2-(6-Bromo-3-pyridyl)morpholine.[1][2]

    • Reference Solutes: A set of compounds with known Abraham descriptors.[7]

    • HPLC System: Agilent 1200 or equivalent.

  • Methodology:

    • Measurement: Measure the retention factor (

      
      ) of the test compound on multiple stationary phases with distinct polarities (e.g., C18, Phenyl-Hexyl, Cyano).
      
    • Isocratic Elution: Use Methanol/Water (50:50) to ensure consistent solvation.

    • Regression Analysis: Fit the retention data to the Abraham solvation equation:

      
      
      
      • Where

        
         is H-bond acidity (HBD) and 
        
        
        is H-bond basicity (HBA).[1][2][8]
    • Validation: Compare calculated

      
       and 
      
      
      values against theoretical counts.
Workflow Diagram

DeterminationWorkflowcluster_InSilicoIn Silico Predictioncluster_ExperimentalExperimental Validation (Abraham Model)StartStart: 2-(6-Bromo-3-pyridyl)morpholineRDKitRDKit/ChemDrawStructure ParsingStart->RDKitHPLCHPLC Retention(Multiple Stationary Phases)Start->HPLCLipinskiLipinski Rule CheckHBD: 1 | HBA: 3RDKit->LipinskiDecisionData Consensus?Lipinski->DecisionRegressionLinear Solvation EnergyRelationship (LSER) FitHPLC->RegressionOutputExperimental u03b1 (Acidity) & u03b2 (Basicity)Regression->OutputOutput->DecisionDecision->HPLCNo (Refine Method)FinalFinal Profile:Validated H-Bond CountDecision->FinalYes

Caption: Integrated workflow for theoretical prediction and experimental validation of hydrogen bond parameters.

References

  • Lipinski, C. A., et al. (1997).[3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. [Link]

  • Abraham, M. H., et al. (2004). "Hydrogen Bonding Part 34: The Factors that Influence the Solubility of Drugs and Chemicals." Journal of Pharmaceutical Sciences. [Link]

  • PubChem. (2025).[9][10][11] "Compound Summary: 3-(6-bromopyridin-3-yl)morpholine" (Isomer Structural Reference).[1][2] National Library of Medicine. [Link]

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox." Angewandte Chemie International Edition. [Link]

Methodological & Application

Synthetic Pathways to 2-(6-Bromo-3-pyridyl)morpholine: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When appended to a pyridine scaffold, particularly one bearing a bromine atom, it creates a versatile intermediate, 2-(6-Bromo-3-pyridyl)morpholine, which is a valuable building block for the synthesis of a wide range of biologically active compounds. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.

This comprehensive technical guide provides detailed synthetic routes for the preparation of 2-(6-Bromo-3-pyridyl)morpholine, designed for researchers and scientists in the field of drug development and organic synthesis. We will explore two primary, field-proven strategies, offering step-by-step protocols and explaining the rationale behind key experimental choices.

Strategic Approaches to the Synthesis of 2-(6-Bromo-3-pyridyl)morpholine

The construction of the target molecule can be approached from two main retrosynthetic disconnections, as illustrated below.

Retrosynthesis cluster_A Route A: Morpholine Ring Formation from Vinylpyridine cluster_B Route B: Morpholine Ring Construction on Pyridine Core Target 2-(6-Bromo-3-pyridyl)morpholine Epoxide 2-Bromo-5-(oxiran-2-yl)pyridine Target->Epoxide Ring opening with ethanolamine derivative HydroxyethylAmine 2-((6-Bromopyridin-3-yl)amino)ethanol Target->HydroxyethylAmine Intramolecular cyclization Vinylpyridine 2-Bromo-5-vinylpyridine Epoxide->Vinylpyridine Epoxidation Aminoalcohol 2-((2-Hydroxyethyl)amino)ethanol PyridineAmine 6-Bromopyridin-3-amine HydroxyethylAmine->PyridineAmine Alkylation with 2-haloethanol

Caption: Retrosynthetic analysis of 2-(6-Bromo-3-pyridyl)morpholine highlighting two primary synthetic strategies.

Route A focuses on the formation of the morpholine ring from a pre-functionalized pyridine, specifically 2-bromo-5-vinylpyridine. This pathway typically involves an initial epoxidation of the vinyl group, followed by a nucleophilic ring-opening with an appropriate ethanolamine derivative.

Route B involves building the morpholine ring onto an existing 6-bromopyridin-3-amine core. This is generally achieved by N-alkylation with a two-carbon unit bearing a hydroxyl group and a leaving group, followed by an intramolecular cyclization to form the heterocyclic ring.

Route A: Morpholine Ring Formation from 2-Bromo-5-vinylpyridine

This route offers a convergent approach where the pyridine core is first elaborated with a vinyl group, which then serves as the anchor for constructing the morpholine ring.

Workflow for Route A

Caption: Step-wise workflow for the synthesis of 2-(6-Bromo-3-pyridyl)morpholine via Route A.

Part 1: Synthesis of 2-Bromo-5-vinylpyridine

The key starting material for this route is 2-bromo-5-vinylpyridine. This can be synthesized from the commercially available 2,5-dibromopyridine via a palladium-catalyzed cross-coupling reaction.

Protocol 1: Synthesis of 2-Bromo-5-vinylpyridine

Materials:

  • 2,5-Dibromopyridine

  • Vinyltributyltin or Potassium vinyltrifluoroborate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • 2M Aqueous sodium carbonate solution (for Suzuki coupling)

Procedure (Stille Coupling):

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 eq.), vinyltributyltin (1.1 eq.), and anhydrous toluene.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-5-vinylpyridine.

Part 2: Epoxidation of 2-Bromo-5-vinylpyridine

The vinyl group is then converted to an epoxide, a key electrophilic intermediate for the subsequent ring-opening reaction.

Protocol 2: Synthesis of 2-Bromo-5-(oxiran-2-yl)pyridine

Materials:

  • 2-Bromo-5-vinylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

Procedure:

  • Dissolve 2-bromo-5-vinylpyridine (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude 2-bromo-5-(oxiran-2-yl)pyridine is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Part 3: Ring-Opening and Cyclization to form 2-(6-Bromo-3-pyridyl)morpholine

The final steps involve the nucleophilic attack of an ethanolamine derivative on the epoxide, followed by cyclization to form the morpholine ring. A one-pot procedure, as inspired by the work of Aubineau and Cossy on related systems, can be highly efficient.[1]

Protocol 3: One-Pot Synthesis of 2-(6-Bromo-3-pyridyl)morpholine from the Epoxide

Materials:

  • 2-Bromo-5-(oxiran-2-yl)pyridine

  • Ethanolamine

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 2-bromo-5-(oxiran-2-yl)pyridine (1.0 eq.) in anhydrous DCM, add ethanolamine (1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the initial ring-opening of the epoxide.

  • Add a catalytic amount of FeCl₃ (0.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC for the formation of the cyclized product. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction with water and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to yield 2-(6-Bromo-3-pyridyl)morpholine.

Route B: Morpholine Ring Construction on a Pyridine Core

This alternative strategy begins with a readily available substituted pyridine and sequentially builds the morpholine ring.

Workflow for Route B

Caption: Step-wise workflow for the synthesis of 2-(6-Bromo-3-pyridyl)morpholine via Route B.

Part 1: Synthesis of 2-((6-Bromopyridin-3-yl)amino)ethanol

The initial step involves the N-alkylation of 6-bromopyridin-3-amine with a suitable two-carbon electrophile bearing a hydroxyl group.

Protocol 4: Synthesis of 2-((6-Bromopyridin-3-yl)amino)ethanol

Materials:

  • 6-Bromopyridin-3-amine

  • 2-Bromoethanol or Ethylene oxide

  • A suitable base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N)

  • A polar aprotic solvent (e.g., dimethylformamide, DMF, or acetonitrile)

Procedure:

  • In a round-bottom flask, combine 6-bromopyridin-3-amine (1.0 eq.), K₂CO₃ (2.0 eq.), and DMF.

  • Add 2-bromoethanol (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for several hours until TLC analysis indicates the consumption of the starting amine.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-((6-Bromopyridin-3-yl)amino)ethanol.

Part 2: Intramolecular Cyclization

The final step is the base-mediated intramolecular cyclization to form the morpholine ring. This often requires activation of the hydroxyl group to a better leaving group, such as a mesylate or tosylate.

Protocol 5: Synthesis of 2-(6-Bromo-3-pyridyl)morpholine via Intramolecular Cyclization

Materials:

  • 2-((6-Bromopyridin-3-yl)amino)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • A strong base (e.g., sodium hydride, NaH)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Mesylation: Dissolve 2-((6-bromopyridin-3-yl)amino)ethanol (1.0 eq.) in anhydrous DCM and cool to 0 °C. Add Et₃N (1.5 eq.), followed by the dropwise addition of MsCl (1.1 eq.). Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional hour. Wash the reaction mixture with water, dry the organic layer over Na₂SO₄, and concentrate to obtain the crude mesylate, which is used directly in the next step.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF and cool to 0 °C. Carefully add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(6-Bromo-3-pyridyl)morpholine.

Quantitative Data Summary

RouteKey Intermediate(s)Typical Yield RangeKey Reagents
A 2-Bromo-5-vinylpyridine, 2-Bromo-5-(oxiran-2-yl)pyridine40-60% (overall)Pd(PPh₃)₄, m-CPBA, FeCl₃
B 2-((6-Bromopyridin-3-yl)amino)ethanol30-50% (overall)2-Bromoethanol, MsCl, NaH

Conclusion

This guide has detailed two robust synthetic routes for the preparation of the valuable building block, 2-(6-Bromo-3-pyridyl)morpholine. Route A, proceeding through a vinylpyridine intermediate, offers a convergent and potentially more atom-economical approach, especially if a one-pot epoxidation/cyclization protocol is optimized. Route B provides a more linear synthesis, which may be advantageous depending on the availability and cost of the starting materials. The choice of route will ultimately depend on the specific resources and expertise available in the laboratory. Both pathways provide access to this key intermediate, enabling further elaboration in the pursuit of novel therapeutic agents.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

Sources

Suzuki-Miyaura coupling protocols using 2-(6-Bromo-3-pyridyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-(6-Bromo-3-pyridyl)morpholine

Executive Summary & Molecule Profile

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-(6-Bromo-3-pyridyl)morpholine (referred to herein as 6-BPM ).

6-BPM is a high-value pharmacophore scaffold combining a halogenated pyridine handle with a C2-substituted morpholine ring. Unlike the common N-linked analogs (e.g., 4-(3-pyridyl)morpholine), the C2-linkage introduces a chiral center and alters the vector of the morpholine oxygen, significantly impacting solubility and metabolic stability (microsomal clearance).

However, 6-BPM presents a "Perfect Storm" of catalytic challenges:

  • Electronic Deactivation: The 2-bromopyridine motif is electron-deficient, making the C-Br bond prone to sluggish oxidative addition compared to bromobenzenes.

  • Catalyst Poisoning: The substrate contains two competitive Lewis basic sites: the pyridine nitrogen (

    
    ) and the secondary morpholine amine (
    
    
    
    ). These can form stable, non-productive complexes with Palladium (Pd), arresting the catalytic cycle.
  • Side-Reactions: The free secondary amine is susceptible to competitive Buchwald-Hartwig amination or N-arylation if the catalytic system is not tuned for C-C bond formation.

This protocol provides a self-validating system to overcome these hurdles, prioritizing Ligand-Controlled Selectivity .

Mechanistic Insight: The "Chelation Trap"

To ensure success, one must understand why standard conditions often fail. In a typical low-activity system (e.g., Pd(PPh


)

), the 6-BPM molecule can act as a bidentate ligand or a bridging ligand, sequestering the Pd(0) species.
  • The Solution: Use electron-rich, sterically bulky phosphine ligands (Buchwald Ligands).

    • Steric Bulk: Prevents N-coordination of the substrate to the metal center.

    • Electron Richness: Accelerates the oxidative addition into the electron-poor C-Br bond of the pyridine.

ChelationTrap cluster_0 Catalyst Deactivation (The Problem) cluster_1 Ligand-Enabled Activation (The Solution) Pd_Deactive Pd(II) Sequestration (Stable Chelate) Pd_Active L-Pd(0) (Monoligated) Pd_Deactive->Pd_Active Ligand Exchange (Requires Heat/Bulk) Substrate 6-BPM (N-Donor) Substrate->Pd_Deactive Coordination Ligand Bulky Ligand (XPhos/SPhos) Ligand->Pd_Active Steric Protection OxAdd Oxidative Addition (C-Br Insertion) Pd_Active->OxAdd Fast Kinetics

Figure 1: Mechanistic rationale for ligand selection. Bulky ligands prevent the formation of stable, non-reactive Pd-N complexes.

Experimental Protocols

Method A: The "Universal" Protocol (High Robustness)

Recommended for initial screening and coupling with simple aryl/heteroaryl boronic acids.

Rationale: Uses Pd(dppf)Cl


 , a bidentate ligand that resists displacement by the pyridine nitrogen. The dichloromethane adduct enhances stability.

Reagents:

  • Substrate: 2-(6-Bromo-3-pyridyl)morpholine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 – 1.5 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: 2M Na

    
    CO
    
    
    
    (aqueous) (3.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or screw-cap) with 6-BPM (100 mg, 0.41 mmol), Boronic Acid (0.62 mmol), and Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (17 mg, 0.02 mmol).
  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.
    
  • Solvation: Add degassed 1,4-Dioxane (4.0 mL) and degassed 2M Na

    
    CO
    
    
    
    (0.6 mL).
  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the disappearance of the bromide (M+H = 243/245).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: The "Challenging Substrate" Protocol (High Activity)

Recommended for sterically hindered boronic acids or when Method A fails.

Rationale: Uses XPhos Pd G3/G4 , a precatalyst that generates the highly active monoligated Pd(0)-XPhos species. XPhos is exceptionally good at coupling heteroaryl chlorides/bromides and preventing amine inhibition.

Reagents:

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K

    
    PO
    
    
    
    (0.5 M aqueous solution) (3.0 equiv)
  • Solvent: THF or Toluene/Water (10:1)

Procedure:

  • Degassing: Degas solvents vigorously (sparge with Argon for 15 mins).

  • Addition: Add 6-BPM , Boronic acid, and XPhos Pd G3 to the vessel under Argon counter-flow.

  • Activation: Add solvent and aqueous base.

  • Heating: Heat to 80°C . Note: XPhos is active enough that reflux is often unnecessary, reducing protodeboronation side-reactions.

  • Completion: Reaction is typically complete in <2 hours.

Data Analysis & Troubleshooting

Table 1: Optimization Data for 6-BPM Coupling (Model Substrate: Phenylboronic Acid)

EntryCatalyst (5 mol%)LigandBaseSolventYield (LCMS)Notes
1Pd(PPh

)

PPh

Na

CO

DME/H

O
35%Significant SM remaining; Pd black formation.
2Pd(OAc)

NoneK

CO

DMF<10%Catalyst poisoning by pyridine/amine.
3Pd(dppf)Cl

dppf Na

CO

Dioxane/H

O
88% Robust standard condition.
4XPhos Pd G3 XPhos K

PO

THF/H

O
96% Best for difficult partners.
5Pd

(dba)

SPhosK

PO

Toluene92%Excellent alternative.

Troubleshooting Guide: The Self-Validating System

  • Issue: Protodeboronation (Boronic acid loses B(OH)2 and becomes Ar-H).

    • Diagnosis: LCMS shows mass of Boronic Acid minus B(OH)2.

    • Fix: Switch to Method B (faster rate outcompetes decomposition). Use a milder base (KF or CsF) and anhydrous conditions (Dioxane/dry base).

  • Issue: Buchwald-Hartwig Side Product (C-N coupling).

    • Diagnosis: Product mass = Substrate + Aryl - Br - H (Coupling at the morpholine Nitrogen).

    • Fix: This is rare with Boronic acids but possible. Ensure water is present (promotes Suzuki over Buchwald). If persistent, protect the morpholine amine with a Boc group before coupling.

Workflow Visualization

Workflow Start Start: 6-BPM Coupling Check_Partner Analyze Boronic Acid Partner Start->Check_Partner Decision Is Partner Sterically Hindered or Heterocyclic? Check_Partner->Decision Method_A Method A: Pd(dppf)Cl2 Standard Robustness Decision->Method_A No (Simple Aryl) Method_B Method B: XPhos Pd G3 High Activity Decision->Method_B Yes (Ortho-subst/Heteroaryl) Execution Execute Reaction (Inert Atmosphere) Method_A->Execution Method_B->Execution Monitor LCMS Check (2-4 hrs) Execution->Monitor Result_Good Conversion >90% Proceed to Workup Monitor->Result_Good Clean Profile Result_Stall Stalled / Protodeboronation Monitor->Result_Stall Incomplete Fix Switch to Method B or Increase Catalyst Load Result_Stall->Fix Fix->Method_B

Figure 2: Decision tree for selecting the optimal Suzuki-Miyaura protocol based on coupling partner complexity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • PubChem. (2025).[2][3] 4-(6-Bromopyridin-3-yl)morpholine Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[4] Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine Protocols. Link

Sources

Application Note: Chemoselective Reduction Strategies for 2-(6-Bromo-3-pyridyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 2-(6-Bromo-3-pyridyl)morpholine .

The guide addresses the critical chemoselectivity challenge: reducing the morpholine precursor (typically a lactam or hemiaminal) while preserving the labile C–Br bond on the pyridine ring, which is essential for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Executive Summary

The 2-aryl morpholine scaffold is a privileged pharmacophore in kinase inhibitors (e.g., PI3K, mTOR). Synthesizing the 2-(6-bromo-3-pyridyl) variant presents a specific "reductive incompatibility" challenge. The most common synthetic route involves the reduction of a morpholin-3-one (lactam) intermediate.

Standard reducing agents like Lithium Aluminum Hydride (LAH) or Catalytic Hydrogenation (H₂/Pd) frequently result in hydrodebromination (stripping the bromine) or pyridine ring reduction. This protocol establishes Borane-Dimethyl Sulfide (BH₃·DMS) as the superior reagent, offering >90% chemoselectivity for the amide carbonyl over the aryl bromide, provided specific quenching protocols are followed to break the stable Borane-Pyridine complex.

Chemical Context & Retrosynthesis

To understand the reduction challenge, we must first identify the precursor. The most scalable route to chiral or racemic 2-substituted morpholines is the Amino-Alcohol Alkylation / Cyclization pathway.

Retrosynthetic Pathway (DOT Diagram)

Retrosynthesis Target Target: 2-(6-Bromo-3-pyridyl)morpholine Lactam Intermediate: 6-(6-Bromopyridin-3-yl)morpholin-3-one Target->Lactam Chemoselective Reduction Precursors Starting Materials: 2-Aminoethanol + 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Lactam->Precursors Alkylation & Cyclization

Figure 1: Retrosynthetic logic identifying the lactam intermediate as the critical reduction substrate.

Reagent Compatibility Matrix

The following table summarizes the performance of common reducing agents for converting the lactam to the amine in the presence of a 6-bromo-pyridine moiety.

ReagentMechanismCompatibilityRisk ProfileRecommendation
BH₃·DMS / BH₃·THF Electrophilic HydrideHigh Low. Pyridine-Borane complex formation requires acidic workup.Preferred
LiAlH₄ (LAH) Nucleophilic HydrideLow/Medium High. Significant risk of debromination at reflux; pyridine ring reduction possible.Avoid
Red-Al Nucleophilic HydrideMedium Moderate. Can be tuned by temperature, but debromination is a risk >60°C.Alternative
H₂ / Pd/C Catalytic HydrogenationIncompatible Critical. Rapid hydrodebromination (C-Br cleavage) occurs before amide reduction.DO NOT USE
DIBAL-H Electrophilic HydrideMedium Moderate. Often stops at the hemiaminal (cyclic imine) stage; requires careful stoichiometry.Specialized Use
Mechanistic Insight: Why Borane?

Borane (BH₃) is an electrophilic reducing agent . It preferentially coordinates with the electron-rich oxygen of the amide carbonyl. The electron-deficient pyridine ring (especially with the withdrawing Br substituent) is less reactive toward electrophilic attack than the amide. Conversely, LAH is a nucleophile and can attack the electron-deficient pyridine ring or facilitate Halogen-Lithium exchange, leading to side products.

Detailed Protocol: Borane-Mediated Reduction

Objective: Reduce 6-(6-bromopyridin-3-yl)morpholin-3-one to 2-(6-bromo-3-pyridyl)morpholine.

Materials
  • Substrate: 6-(6-bromopyridin-3-yl)morpholin-3-one (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide complex (BH₃·DMS), 2.0 M in THF (3.0 – 4.0 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Methanol (MeOH), 1.25 M HCl in MeOH, or 6M HCl (aq).

Step-by-Step Workflow
Phase 1: Reduction
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvation: Charge the flask with the Lactam Substrate and anhydrous THF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add BH₃·DMS dropwise via syringe/addition funnel over 20 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 30 minutes, then heat to Reflux (66°C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The intermediate amine-borane complex may appear as M+14 (BH3 adduct) or may not ionize well. Look for the disappearance of the starting material peak (M+H).

Phase 2: The Critical Quench (Breaking the N-B Bond)

Crucial Step: The morpholine product and the pyridine nitrogen will form stable complexes with boron. Simple water quenching is insufficient and will lead to low yields (emulsions/trapped product).

  • Cooling: Cool the reaction mixture to 0°C .

  • Methanolysis: Carefully add Methanol (excess) dropwise until gas evolution ceases.

  • Acid Hydrolysis: Add 1.25 M HCl in MeOH (or concentrated HCl) until pH < 2.

  • Reflux: Heat the mixture to reflux for 1 hour .

    • Purpose: This step cleaves the N–B bond, converting the amine-borane complex into the free amine hydrochloride salt and volatile trimethyl borate B(OMe)₃.

  • Concentration: Concentrate the mixture in vacuo to remove THF and B(OMe)₃.

Phase 3: Isolation
  • Basification: Redissolve the residue in water/DCM. Basify the aqueous layer to pH > 10 using 2M NaOH or Sat. NaHCO₃ .

  • Extraction: Extract with DCM (3x). The product is now in the organic layer.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Guide

Issue: Low Yield / "Missing" Product
  • Cause: The Borane-Pyridine complex was not fully broken during the acid reflux step.

  • Solution: Increase the duration of the acidic methanol reflux (Phase 2, Step 4) or use a stronger acid source (6M HCl aq) at reflux for 2 hours.

Issue: Debromination (Trace Amounts)
  • Cause: Reaction temperature too high or presence of transition metal impurities in the reagents.

  • Solution: Perform the reduction at RT instead of reflux. Borane can reduce secondary amides/lactams at RT, though it requires longer reaction times (12–16 hours).

Issue: Solubility
  • Cause: The lactam intermediate is often poorly soluble in THF.

  • Solution: Borane reduction works even if the starting material is a suspension. As the reaction proceeds, the borane-amine complex usually solubilizes.

Process Logic Diagram

ProtocolLogic Start Start: Lactam Intermediate Step1 Add BH3·DMS (Electrophilic Attack) Start->Step1 0°C -> Reflux Intermed Intermediate: Amine-Borane Complex Step1->Intermed Reduction Step2 Acidic MeOH Reflux (Cleave N-B Bond) Intermed->Step2 Quench End Final Product: 2-(6-Bromo-3-pyridyl)morpholine Step2->End Basify & Extract

Figure 2: Workflow logic emphasizing the critical acidic workup required to release the product from the boron complex.

References

  • Synthesis of 2-substituted morpholines

    • Title: A New Strategy for the Synthesis of Substituted Morpholines.[1][2]

    • Source:Org.[3] Lett. 2008, 10, 15, 3239–3242.

    • URL:[Link]

  • Borane Reduction Chemoselectivity

    • Title: Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.[4]

    • Source:Angew. Chem. Int. Ed. 2022, 61, e202207647.[4]

    • URL:[Link]

  • Handling Pyridine-Borane Complexes

    • Title: Practical Synthesis of Pyridine-Borane Complexes.
    • Source:J. Org.[3][5] Chem. (General reference for stability of Pyridine-BH3 adducts).

    • Context: Confirms the necessity of acidic hydrolysis to liberate the free base pyridine

Sources

High-Efficiency Microwave-Assisted Synthesis of Pyridine-Morpholine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of pyridine-morpholine conjugates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract

This application note details optimized protocols for the rapid synthesis of pyridine-morpholine conjugates using microwave irradiation. These scaffolds are "privileged structures" in medicinal chemistry, frequently found in PI3K/mTOR inhibitors and antibacterial agents. We present two distinct methodologies: a green, catalyst-free Nucleophilic Aromatic Substitution (


) for activated pyridines, and a Palladium-catalyzed Buchwald-Hartwig amination for unactivated or sterically hindered systems. Comparative data demonstrates that microwave irradiation reduces reaction times from hours to minutes while improving yield and purity profiles.[1][2][3]

Introduction: The Kinetic Advantage

The fusion of a pyridine ring with a morpholine moiety creates a pharmacophore with optimized solubility and hydrogen-bonding potential. However, traditional thermal synthesis often suffers from sluggish kinetics, particularly at the electron-rich C3 position or when using deactivated chloropyridines.

Microwave-assisted organic synthesis (MAOS) overcomes these barriers through dielectric heating . Unlike convective heating, which relies on thermal transfer from vessel walls, microwaves directly couple with the dipole moment of the reaction solvent and reagents (specifically the polar morpholine amine and pyridine substrate). This results in:

  • Inverted Thermal Gradients: Internal temperatures exceed wall temperatures, minimizing wall-effect degradation.

  • Selective Heating: Polar transition states (such as the Meisenheimer complex in

    
    ) are stabilized by the electromagnetic field, effectively lowering the activation energy (
    
    
    
    ).

Strategic Pathway Selection

Before selecting a protocol, analyze the electronic nature of the pyridine substrate.

FeatureProtocol A: Catalyst-Free

Protocol B: Buchwald-Hartwig Amination
Mechanism Nucleophilic Aromatic SubstitutionPd-Catalyzed Cross-Coupling
Substrate Requirement Activated Pyridines (EWG at ortho/para)Unactivated or Deactivated Pyridines
Leaving Group Preference F > Cl

Br > I
Br > I > Cl

F
Regioselectivity C2 and C4 positions favoredC3 favored (or C2/C4 if guided)
Green Chemistry Score High (Water/Ethanol solvents)Moderate (Requires Pd, Ligands, Toluene)

Protocol A: Green Aqueous (Catalyst-Free)

Best for: 2-halo or 4-halopyridines with electron-withdrawing groups (e.g., -CN, -NO2, -CF3).

Mechanistic Insight

In water, the high dielectric constant (


 = 80) stabilizes the zwitterionic Meisenheimer intermediate. The addition of Potassium Fluoride (KF) increases the ionic strength and can assist in HF scavenging, although morpholine often acts as its own base.
Materials & Equipment
  • Vessel: 10 mL Borosilicate Microwave Vial (Pressure rated to 30 bar).

  • Reagents:

    • Substrate: 2-Chloro-3-nitropyridine (or equivalent) (1.0 mmol).

    • Nucleophile: Morpholine (1.2 - 2.0 mmol).

    • Additive: Potassium Fluoride (KF) (2.0 mmol) (Optional, enhances rate).

    • Solvent: Deionized Water (3 mL) or Ethanol/Water (1:1).

Step-by-Step Procedure
  • Charging: Add the chloropyridine (1.0 equiv) and KF (2.0 equiv) to the microwave vial.

  • Solvation: Add water (3 mL). Sonicate briefly if the substrate is hydrophobic to create a fine suspension.

  • Amine Addition: Add morpholine (1.2 equiv) dropwise. Note: Exothermic reaction may occur.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation (Standard Parameters):

    • Temperature: 150°C (Dynamic Control).

    • Hold Time: 10 - 20 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: Set to 20 bar (Water generates ~5 bar at 150°C).

  • Workup:

    • Cool to 50°C using compressed air flow.

    • The product often precipitates as a solid upon cooling. Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate (3 x 5 mL), dry over

      
      , and concentrate.
      

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated 3-bromopyridines or sterically hindered systems.

Mechanistic Insight

This reaction proceeds via a catalytic cycle: Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination. Microwave heating accelerates the rate-determining step (often Oxidative Addition for chlorides) and promotes ligand exchange.

Materials & Equipment
  • Vessel: 2-5 mL Microwave Vial (Argon purged).

  • Reagents:

    • Substrate: 3-Bromopyridine (1.0 mmol).

    • Nucleophile: Morpholine (1.2 mmol).

    • Catalyst:

      
       (1-2 mol%) or 
      
      
      
      .
    • Ligand: BINAP (racemic) or XPhos (for chlorides).

    • Base:

      
       (Sodium tert-butoxide) (1.5 mmol).
      
    • Solvent: Toluene or Dioxane (Dry, degassed).

Step-by-Step Procedure
  • Inert Atmosphere: Purge the open vial with Argon for 1 minute.

  • Catalyst Pre-complexation: Add Pd source and Ligand. Add 1 mL solvent. Stir for 1 min to form the active catalyst species.

  • Reagent Addition: Add the bromopyridine, morpholine, and base (

    
    ).
    
  • Sealing: Crimp seal immediately under Argon flow.

  • Irradiation:

    • Temperature: 110°C - 130°C.

    • Hold Time: 10 - 15 minutes.

    • Stirring: High (magnetic stir bar is critical for heterogeneous bases).

  • Workup:

    • Filter the mixture through a Celite pad to remove Palladium black.

    • Wash the pad with DCM.

    • Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).

Visualization of Workflows

Experimental Logic Flow

ReactionWorkflow Start Select Substrate CheckEWG EWG Present? (Ortho/Para) Start->CheckEWG ProtocolA Protocol A: SNAr (Water, KF, 150°C) CheckEWG->ProtocolA Yes (Activated) ProtocolB Protocol B: Buchwald (Pd-Cat, Toluene, 120°C) CheckEWG->ProtocolB No (Unactivated) MW Microwave Irradiation (Dynamic Temp Control) ProtocolA->MW ProtocolB->MW WorkupA Precipitation/Filtration MW->WorkupA From Protocol A WorkupB Celite Filtration & Column Chromatography MW->WorkupB From Protocol B End Pyridine-Morpholine Conjugate WorkupA->End WorkupB->End

Caption: Decision tree for selecting the optimal microwave synthesis pathway based on substrate electronics.

Mechanistic Pathway ( )

SNArMechanism Substrate 2-Chloropyridine TS Meisenheimer Complex (Stabilized by MW/Polar Solvent) Substrate->TS + Nu Nu Morpholine Nu->TS Product Product + HCl/KF TS->Product - Cl⁻

Caption: The SNAr pathway highlights the Meisenheimer complex, which is stabilized by the high dielectric constant of water under microwave irradiation.

Optimization & Troubleshooting

Solvent Effects

The choice of solvent is critical for microwave absorption (tan


).
  • Water (High Absorbance): Excellent for

    
    . Heats extremely fast. Watch for pressure spikes.
    
  • Toluene (Low Absorbance): Poor heater. Requires a "susceptor" (like the polar reagents or a doped stir bar) or ionic liquids to reach temperature efficiently.

  • DMSO (High Absorbance): Good for high-temperature

    
     (>180°C), but difficult to remove during workup.
    
Common Failure Modes
IssueProbable CauseCorrective Action
Low Conversion Temperature too low; Deactivated ring.Increase Temp by 20°C; Switch to Protocol B (Pd-cat).
Vessel Failure Over-pressurization.Reduce solvent volume; Ensure headspace >50%; Use lower vapor pressure solvents (e.g., NMP).
Pd-Black Formation Catalyst decomposition (Protocol B).Ensure strict Oxygen-free conditions; Add ligand excess; Lower temperature.
Hydrolysis Water in solvent (Protocol B).Use anhydrous solvents; Flame-dry vials.

Safety & Hazards (Critical)

  • Pressure Limits: Aqueous reactions at 175°C can generate pressures >15 bar. Ensure your microwave vial is rated for at least 20-30 bar.

  • Superheating: Microwave solvents can superheat above their boiling points. Do not open vials immediately after the run finishes. Allow cooling to <50°C.

  • Runaway Exotherms: Morpholine addition to activated halides is exothermic. Add reagents before sealing and heating.

References

  • Green SNAr Method

    • Amination of Heteroaryl Chlorides: Palladium C
    • Source: PMC / Vertex AI Search Results.
  • Microwave Pyridine Synthesis Overview

    • Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Applic
    • Source: BenchChem.[4][5]

  • Buchwald-Hartwig Optimization

    • Buchwald–Hartwig amination between 4-chloroanisole and morpholine.[1]

    • Source: ResearchG
  • Morpholine Scaffolds in Drug Discovery

    • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source: PubMed.
  • General Microwave SNAr

    • Microwave-assisted three-component coupling-addition-SNAr sequences.
    • Source: RSC (Org.[6] Biomol. Chem).

Sources

Application Note: Strategies and Protocols for Nucleophilic Substitution on 2-(6-Bromo-3-pyridyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-morpholinopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The ability to functionalize this core structure is critical for the development of new chemical entities in drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 2-(6-Bromo-3-pyridyl)morpholine. We will explore the key mechanistic considerations, provide detailed, field-proven protocols for various transformations, and offer troubleshooting advice to overcome common challenges.

The primary focus will be on transition-metal-catalyzed cross-coupling reactions, which offer the broadest scope and greatest reliability for this particular substrate. While classical Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction type, its application to the electron-rich 2-(6-Bromo-3-pyridyl)morpholine system is limited.

Part 1: Mechanistic Considerations & Strategy Selection

The reactivity of the C-Br bond at the 6-position of the pyridine ring is influenced by the electronic properties of both the pyridine nitrogen and the morpholine substituent. The pyridine nitrogen is electron-withdrawing, which generally activates the ortho (2- and 6-) positions towards nucleophilic attack. However, the morpholine group at the 2-position is electron-donating, which can counteract this activation. This makes traditional SNAr reactions, which require a highly electron-deficient aromatic ring, challenging.[1][2][3][4][5]

Therefore, the most effective strategies for functionalizing this scaffold involve transition-metal catalysis.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the premier method for forming C-N and C-O bonds on aryl halides.[6][7][8] Its high functional group tolerance and broad substrate scope make it the go-to strategy for coupling amines and alcohols with 2-(6-Bromo-3-pyridyl)morpholine. The use of sterically bulky, electron-rich phosphine ligands is crucial to promote the key steps of oxidative addition and reductive elimination and to prevent catalyst poisoning by the pyridine nitrogen.[9][10][11]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki coupling is an exceptionally powerful and versatile tool. It involves the reaction of the bromopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[10][12][13][14]

  • Copper-Catalyzed Ullmann Condensation: This classical method is an alternative for C-N, C-O, and C-S bond formation.[15][16] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed reactions, modern protocols with soluble copper catalysts and specific ligands have improved its utility.[15][17][18]

The following diagram outlines a decision-making process for selecting the appropriate reaction pathway.

Reaction_Pathway_Selection Start Desired Bond Formation? CN_CO_CS C-N, C-O, or C-S Bond Start->CN_CO_CS Heteroatom CC_Bond C-C Bond Start->CC_Bond Carbon Pd_Coupling Palladium-Catalyzed Buchwald-Hartwig Coupling CN_CO_CS->Pd_Coupling Primary Method Ullmann Copper-Catalyzed Ullmann Condensation (Alternative) CN_CO_CS->Ullmann Alternative/ Harsher Conditions Suzuki Palladium-Catalyzed Suzuki-Miyaura Coupling CC_Bond->Suzuki

Caption: Reaction pathway selection guide.

Part 2: Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed reactions are the most versatile and widely used methods for the functionalization of 2-(6-Bromo-3-pyridyl)morpholine. The general catalytic cycle involves the oxidative addition of a Pd(0) species to the aryl bromide, followed by coordination and deprotonation of the nucleophile (for C-N/C-O) or transmetalation (for C-C), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[14][19]

Section 2.1: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is highly effective for coupling primary and secondary amines with the bromopyridine substrate. The choice of ligand is critical, as the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[11] Sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often employed to mitigate this issue.[10]

Detailed Protocol: Coupling with a Secondary Amine (e.g., Piperidine)

  • Reagent Preparation:

    • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-(6-Bromo-3-pyridyl)morpholine (1.0 equiv).

    • Add the amine (e.g., piperidine, 1.2-1.5 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).[20]

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol% along with a palladium source like Pd₂(dba)₃, 2 mol%).[21]

  • Reaction Setup:

    • Seal the tube/vial with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Execution and Monitoring:

    • Place the reaction vessel in a preheated oil bath or heating block at 80-110 °C.

    • Stir vigorously for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition A (Strong Base) Condition B (Weaker Base) Notes & Rationale
Palladium Source Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)Precatalysts like XPhos Pd G3 are often more air-stable and convenient.[21]
Ligand XPhos (4 mol%)(Included in precatalyst)Bulky biarylphosphine ligands are essential to prevent catalyst poisoning by the pyridine substrate.[11][12]
Base NaOtBu (1.4 equiv)Cs₂CO₃ (2.0 equiv)NaOtBu is a stronger base suitable for less nucleophilic amines. Cs₂CO₃ is milder and better for base-sensitive functional groups.
Solvent Toluene1,4-DioxaneBoth are excellent solvents for this reaction. Toluene is often preferred for its higher boiling point.
Temperature 100-110 °C90-100 °CHigher temperatures are often required to drive the reaction to completion.
Section 2.2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for creating biaryl structures by coupling the bromopyridine with a boronic acid or a more stable boronate ester derivative.[12]

Detailed Protocol: Coupling with Phenylboronic Acid

  • Reagent Preparation:

    • In an oven-dried Schlenk tube, combine 2-(6-Bromo-3-pyridyl)morpholine (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).

  • Reaction Setup:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a combination of Pd(OAc)₂ and a ligand like SPhos).

    • Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).[22]

  • Execution and Monitoring:

    • Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Part 3: General Workflow & Characterization

A successful synthesis requires a systematic workflow from setup to final analysis. Proper characterization is essential to confirm the structure and purity of the final product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagents 1. Weigh Reagents (Substrate, Nu, Base, Cat.) Glassware 2. Oven-Dry Glassware Reagents->Glassware Solvent 3. Degas Solvent Glassware->Solvent Setup 4. Assemble Under Inert Atmosphere Solvent->Setup Execute 5. Heat & Stir Setup->Execute Monitor 6. Monitor Progress (TLC, LC-MS) Execute->Monitor Workup 7. Quench & Work-up Monitor->Workup Purify 8. Column Chromatography Workup->Purify Analyze 9. Characterize Product (NMR, MS, HRMS) Purify->Analyze

Sources

Troubleshooting & Optimization

Minimizing debromination byproducts in 2-(6-Bromo-3-pyridyl)morpholine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(6-Bromo-3-pyridyl)morpholine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of debromination during cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields of the desired product, and minimize the formation of the undesired 2-(3-pyridyl)morpholine byproduct.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in my reactions with 2-(6-Bromo-3-pyridyl)morpholine?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of the byproduct 2-(3-pyridyl)morpholine, which reduces the yield of your desired coupled product and can complicate purification efforts.

Q2: What are the primary factors that cause debromination?

A2: Several factors can promote the undesired debromination of 2-(6-Bromo-3-pyridyl)morpholine. These include the choice of palladium catalyst and ligand, the type and strength of the base, the reaction temperature, and the solvent system.[1][3] The presence of hydride sources in the reaction mixture, which can arise from the solvent (e.g., alcohols) or certain bases, is a key contributor to this side reaction.

Q3: How does the morpholine substituent on the pyridine ring affect the likelihood of debromination?

A3: The morpholine group at the 3-position of the pyridine ring is an electron-donating group. Electron-donating groups increase the electron density on the aromatic ring, which can make the oxidative addition step of the catalytic cycle (the insertion of palladium into the carbon-bromine bond) more challenging.[4][5] To overcome this, more electron-rich and bulky phosphine ligands are often required, which can inadvertently promote the competing debromination pathway if not carefully selected.

Q4: Which analytical techniques are best for detecting and quantifying the debrominated byproduct?

A4: The debrominated byproduct, 2-(3-pyridyl)morpholine, can be identified and quantified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for separating and identifying the product and byproduct. Gas Chromatography-Mass Spectrometry (GC-MS) is also effective. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable, as the proton and carbon signals for the pyridine ring will be distinct for the brominated starting material versus the debrominated product.[6][7][8][9]

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to troubleshooting and minimizing debromination in common cross-coupling reactions involving 2-(6-Bromo-3-pyridyl)morpholine.

Core Issue: Significant Formation of 2-(3-pyridyl)morpholine Byproduct

The general troubleshooting workflow for addressing this issue is outlined below. Subsequent sections provide specific recommendations for different reaction types.

G cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Ligand & Catalyst Strategies cluster_3 Base Optimization Strategies cluster_4 Condition Optimization Strategies cluster_5 Outcome A High % of Debrominated Byproduct (LC-MS or GC-MS analysis) B Step 1: Evaluate Ligand & Catalyst A->B C Step 2: Optimize Base A->C D Step 3: Adjust Reaction Conditions A->D B1 Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos) B->B1 B2 Increase Ligand:Pd Ratio (e.g., 2:1 to 4:1) B->B2 C1 Switch to a Weaker Base (e.g., K3PO4, K2CO3, Cs2CO3) instead of alkoxides (NaOtBu) C->C1 C2 Use Anhydrous Base C->C2 D1 Lower Reaction Temperature (e.g., from 100°C to 80°C) D->D1 D2 Use Aprotic Solvents (e.g., Dioxane, Toluene, CPME) D->D2 D3 Ensure Rigorous Degassing D->D3 E Minimized Debromination B1->E C1->E D1->E

General troubleshooting workflow for minimizing debromination.
Reaction-Specific Recommendations

The following table summarizes recommended starting conditions and optimization strategies for various cross-coupling reactions.

Reaction TypeRecommended Catalyst/Ligand SystemRecommended BaseRecommended SolventKey Troubleshooting Strategies
Suzuki-Miyaura Coupling Pd₂(dba)₃ with XPhos or SPhosK₃PO₄ or K₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O• Use boronic esters (e.g., pinacol esters) to reduce protodeboronation.[1] • Ensure the base is finely powdered and anhydrous. • Adding a small amount of water can be beneficial, but excess water may increase debromination.[3][4]
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂ with RuPhos or BrettPhosNaOtBu or LHMDSToluene or CPME• Strong bases like NaOtBu are often necessary but can promote debromination; screen weaker bases if possible. • Use bulky, electron-rich ligands to favor C-N reductive elimination over debromination.[10] • Lowering the temperature can often slow the rate of debromination more than the desired amination.
Sonogashira Coupling PdCl₂(PPh₃)₂ with CuIEt₃N or DIPEADMF or THF• Consider a copper-free protocol to reduce side reactions. • Ensure the amine base is anhydrous and of high purity. • Use of PPh₃ as a ligand is common, but if debromination is severe, screening other ligands may be necessary.[11][12]
Heck Reaction Pd(OAc)₂ with P(o-tolyl)₃ or PPh₃Et₃N or K₂CO₃DMF or Acetonitrile• Debromination can compete with the desired C-C bond formation. • Ensure the base is not a significant source of hydrides. • Optimize the temperature carefully, as higher temperatures needed for the Heck reaction can also accelerate debromination.[13][14]

Recommended Experimental Protocols

The following protocols provide a starting point for minimizing debromination in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is adapted from established procedures for electron-rich bromopyridines.[15][16][17]

Materials:

  • 2-(6-Bromo-3-pyridyl)morpholine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (anhydrous, finely powdered, 2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(6-Bromo-3-pyridyl)morpholine, the arylboronic acid/ester, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add the bulk of the 1,4-dioxane followed by water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Thoroughly degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC, checking for consumption of the starting material and the formation of both the desired product and the debrominated byproduct (2-(3-pyridyl)morpholine).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol is based on methods developed for the amination of related bromopyridines.[10][18][19][20]

Materials:

  • 2-(6-Bromo-3-pyridyl)morpholine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add toluene and stir for 5 minutes.

  • Add the amine coupling partner, followed by 2-(6-Bromo-3-pyridyl)morpholine.

  • Seal the flask and heat the mixture to 80-100°C with stirring.

  • Monitor the reaction by LC-MS or GC-MS. If significant debromination is observed, consider lowering the temperature.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Understanding the Mechanism and Key Decision Points

The choice of phosphine ligand is critical in directing the reaction towards the desired cross-coupling product and away from debromination.

G cluster_0 Catalytic Cycle Intermediate cluster_1 Desired Pathway cluster_2 Undesired Pathway A L-Pd(II)-Ar (Oxidative Addition Complex) B Reductive Elimination (Favored by Bulky, Electron-Rich Ligands) A->B Fast D β-Hydride Elimination or Hydride Transfer A->D Slow C Desired Cross-Coupled Product B->C E Debrominated Byproduct D->E

Sources

Troubleshooting regio-selectivity in (6-Bromo-3-pyridyl)morpholine formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 4-(6-bromopyridin-3-yl)morpholine

Audience: Medicinal Chemists, Process Chemists Status: Active Guide Doc ID: TS-PYR-006-V2

The Core Conflict: Why You Are Likely Getting the Wrong Isomer

If you are attempting to synthesize (6-Bromo-3-pyridyl)morpholine (also known as 3-morpholino-6-bromopyridine) using 2,5-dibromopyridine and morpholine, you are facing a classic electronic conflict.

  • The Trap (Thermal

    
    ):  The C2 position (ortho to Nitrogen) is significantly more electrophilic than the C5 position (meta to Nitrogen) due to the inductive electron-withdrawing effect of the ring nitrogen and the ability to stabilize the Meisenheimer intermediate.
    
  • The Result: Standard thermal nucleophilic substitution (

    
    ) will almost exclusively yield 2-morpholino-5-bromopyridine  (the "Wrong" isomer).
    
  • The Solution: You must bypass electronic control and switch to Catalytic Control (Buchwald-Hartwig) or Leaving Group Control (Iodide vs. Bromide).

Diagnostic: Did I Make the Wrong Isomer?

Before changing your route, verify your current product. The two isomers have distinct 1H NMR signatures.

FeatureTarget: (6-Bromo-3-pyridyl)morpholine Impurity: (5-Bromo-2-pyridyl)morpholine
Mechanism Metal-Catalyzed (C5 Attack)

(C2 Attack)
C2-Proton (Ortho to N) Singlet (or narrow doublet) at ~8.0–8.3 ppm . (Deshielded by ring N, slightly shielded by morpholine)Missing. (Substituted by morpholine).
C3-Proton Doublet/Multiplet at ~7.2 ppm.Doublet at ~6.5–6.8 ppm . (Strongly shielded by ortho-morpholine).
Key Indicator Look for the downfield singlet . If it's there, you have the target.Look for the upfield doublet . If present, you have the

product.
Troubleshooting & Optimization Protocols
Scenario A: "I am using 2,5-dibromopyridine and getting a mixture or the wrong product."

Root Cause: The C-Br bond at C2 is more reactive towards oxidative addition (Pd) and nucleophilic attack (


) than the C-Br bond at C5.
The Fix:  You must switch the leaving group to differentiate the sites.

Protocol 1: The "Gold Standard" (Switch to Iodo-Precursor)

  • Concept: Use 2-bromo-5-iodopyridine . The C-I bond (C5) undergoes oxidative addition with Pd(0) roughly 1000x faster than the C-Br bond (C2). This guarantees regioselectivity.[1][2]

  • Reagents:

    • Substrate: 2-bromo-5-iodopyridine (1.0 equiv)

    • Amine: Morpholine (1.2 equiv)

    • Catalyst:

      
       (2 mol%) or 
      
      
      
    • Ligand: Xantphos (4 mol%) or BINAP (High bite angle favors C-N reductive elimination).

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (if substrate is base-stable).
    • Solvent: Toluene or Dioxane (Anhydrous).

  • Procedure:

    • Degas solvent with

      
       for 30 mins (Critical to prevent catalyst death).
      
    • Mix Pd source and Ligand in solvent; stir 15 mins to form active catalyst.

    • Add Substrate, Morpholine, and Base.

    • Heat to 80–100°C. Monitor by HPLC.

    • Stop before 100% conversion if dehalogenation is observed (see Scenario C).

Scenario B: "I must use 2,5-dibromopyridine (Cost constraints)."

Root Cause: You are fighting thermodynamics. The Fix: Use a specific ligand system that is extremely selective for the sterically less hindered or electronically favorable position, though this is difficult with this specific substrate.

  • Recommendation: This route is not recommended for high purity needs. If unavoidable, use Pd(dppf)Cl2 or P(t-Bu)3 ligands at lower temperatures (60°C), but expect 10-20% of the wrong isomer (C2-coupling) and significant

    
     background reaction if the base is too strong.
    
  • Warning: Avoid strong bases like NaH or LiHMDS; they will trigger the background

    
     reaction at C2 immediately. Use weak bases like 
    
    
    
    .
Scenario C: "I am seeing the product mass minus 80 (De-bromination)."

Root Cause: Hydrodehalogenation. The Pd catalyst inserts into the C-Br bond (after or before the C-N coupling) and reduces it (hydride source often from solvent or amine). The Fix:

  • Solvent: Ensure Toluene/Dioxane is strictly anhydrous. Avoid alcohols.

  • Temperature: Lower the reaction temperature by 10°C.

  • Catalyst Load: Reduce Pd loading. High Pd concentration promotes side reactions.

  • Workup: Quench immediately upon completion. Do not let the reaction "soak" overnight.

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and mechanistic divergence between the thermal (


) and catalytic (Buchwald) routes.

G Start Start: 2,5-Dibromopyridine + Morpholine Decision Reaction Conditions? Start->Decision Path_SNAr Thermal / Strong Base (No Catalyst) Decision->Path_SNAr Heat/Base Path_Cat Pd-Catalyst (Buchwald-Hartwig) Decision->Path_Cat Pd(0)/Ligand Inter_SNAr Meisenheimer Complex (Stabilized at C2) Path_SNAr->Inter_SNAr Inter_Cat Oxidative Addition (Selectivity Struggle) Path_Cat->Inter_Cat Prod_Wrong PRODUCT A (Wrong) 2-morpholino-5-bromopyridine (Thermodynamic SNAr Product) Inter_SNAr->Prod_Wrong Prod_Mix Mixture of Isomers (C2 and C5) Inter_Cat->Prod_Mix Poor Selectivity with Dibromide Start_Iodo Alternative Start: 2-Bromo-5-Iodopyridine Path_Iodo Pd-Catalyst (Selective C-I Insertion) Start_Iodo->Path_Iodo Prod_Right TARGET (Right) (6-Bromo-3-pyridyl)morpholine Path_Iodo->Prod_Right High Regioselectivity

Caption: Mechanistic divergence showing why 2-bromo-5-iodopyridine is the preferred route for C5-selectivity.

Comparative Data: Substrate & Conditions
SubstrateConditionsMajor ProductYield (Typical)Selectivity (C5:C2)
2,5-Dibromopyridine

, DMF, 100°C (Thermal)
2-morpholino (Wrong)85%1:99
2,5-Dibromopyridine Pd(dppf),

, Toluene
Mixture60%~40:60
2-Bromo-5-Iodopyridine

/Xantphos,

3-morpholino (Target)92% >98:1
References
  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Surry, D. S., & Buchwald, S. L. (2008). Chemical Reviews.
    • Relevance: Defines the ligand effects (Xantphos/BINAP)
    • Link:[Link]

  • Regioselectivity in Halopyridines

    • Title: "Regioselective Synthesis of 2,5-Disubstituted Pyridines."
    • Source:Lutz Ackermann et al. (2009). Organic Letters.
    • Relevance: Establishes the reactivity order C-I > C-Br > C-Cl in Pd-c
    • Link:[Link]

  • Synthesis of 2-Bromo-5-iodopyridine (Precursor)

    • Title: "Selective monolithiation of 2,5-dibromopyridine."[3]

    • Source:Song, J. J. et al. (2002). Journal of Organic Chemistry.
    • Relevance: Protocol to synthesize the required iodo-precursor if it cannot be purchased.
    • Link:[Link]

Sources

Stability of 2-(6-Bromo-3-pyridyl)morpholine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Experimental Stability and Handling Under Acidic Conditions

Welcome to the technical support guide for 2-(6-Bromo-3-pyridyl)morpholine. This document is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the challenges associated with handling this compound, particularly under acidic conditions. Our goal is to provide you with the causal understanding needed to make informed experimental choices, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: Is 2-(6-bromo-3-pyridyl)morpholine generally considered stable under acidic conditions?

Answer: The stability of 2-(6-bromo-3-pyridyl)morpholine in acidic media is conditional and depends heavily on the specific acid used, its concentration, the temperature, and the duration of exposure. The molecule contains two basic nitrogen atoms—one on the pyridine ring and one in the morpholine ring—which will be protonated in acid to form a salt.[1][2] While salt formation is expected and often desired for solubility, prolonged exposure to strong, concentrated acids, especially at elevated temperatures, can lead to degradation.

Q2: What are the primary chemical functionalities I should be concerned about?

Answer: There are two main areas of concern:

  • The Bromopyridine Ring: The Carbon-Bromine (C-Br) bond on the electron-deficient pyridine ring is the most likely site of degradation. Under certain conditions (e.g., elevated temperatures, presence of reducing agents, or certain metal catalysts), this bond can undergo dehalogenation .[3][4] Protonation of the pyridine nitrogen further increases the electron-deficient nature of the ring, potentially influencing the stability of the C-Br bond.

  • The Morpholine Ring: The morpholine ring itself is generally robust. The ether linkage is stable to most acidic conditions encountered in routine synthesis. However, exceptionally harsh conditions, such as heating in concentrated mineral acids (e.g., H₂SO₄, HCl) for extended periods, could theoretically catalyze ring-opening or dehydration reactions, though this is a less common pathway of degradation compared to dehalogenation.[4]

Q3: Which acids are recommended for routine experimental work (e.g., workups, salt formation), and which should be used with caution?

Answer: For routine procedures, mild acidic conditions are strongly recommended. The choice of acid can significantly impact the stability of the compound. Below is a summary table for guidance.

Acid TypeRecommended Use CasesConditions to AvoidRationale & Causality
Dilute Mineral Acids (e.g., 1M HCl, 1M H₂SO₄)Aqueous workups for extraction, pH adjustment at low temperatures.High temperatures (> 40°C), prolonged reaction times.Provides sufficient acidity for protonation and phase separation without promoting significant degradation.[1]
Organic Acids (e.g., Acetic Acid, Citric Acid, TFA)Reaction solvent (acetic acid), buffered systems, chromatography modifiers.Use as a solvent at high reflux temperatures for extended periods.Generally milder and less likely to cause aggressive degradation. Trifluoroacetic acid (TFA) is strong but volatile, making it suitable for HPLC and cleavage of acid-labile protecting groups at room temperature.
Concentrated Mineral Acids (e.g., Conc. H₂SO₄, Conc. HCl)Use with extreme caution. May be required for specific, high-temperature reactions like dehydrations.[4]General workups, reactions where temperature is not well-controlled.Highly corrosive and aggressive. The high acid concentration and exothermic nature of dilution can easily lead to uncontrolled temperature spikes, causing charring and rapid dehalogenation or other decomposition.[4]
Lewis Acids (e.g., BF₃·OEt₂, AlCl₃)Catalysis of specific reactions (e.g., Friedel-Crafts, glycosylations).Reactions in protic solvents or with adventitious water.Reactivity is highly specific. While not directly protonating, they can coordinate to the nitrogen atoms, activating the molecule in different ways. Ensure anhydrous conditions to prevent hydrolysis and formation of strong Brønsted acids.[5]
Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical workflow to diagnose and solve them.

Issue 1: Low recovery of the compound after an acidic aqueous workup.
  • Potential Cause 1: Incomplete Extraction. In its protonated salt form, the compound is highly water-soluble. If the pH of the aqueous layer is not sufficiently basic during the extraction step, the compound will remain in the aqueous phase.

    • Solution: Ensure the pH of the aqueous layer is adjusted to >9 with a suitable base (e.g., Na₂CO₃, K₂CO₃, or dilute NaOH) before extracting with an organic solvent. Check the pH with litmus paper or a pH meter. Perform multiple extractions (e.g., 3x with DCM or EtOAc) to ensure complete recovery.

  • Potential Cause 2: Degradation. The acidic conditions of the workup may have been too harsh, leading to decomposition.

    • Solution: Use a milder acid (e.g., saturated ammonium chloride solution or 10% citric acid) or perform the workup at a lower temperature (0-5°C). Minimize the time the compound is in contact with the acid. Analyze a sample of the aqueous and organic layers by LC-MS or TLC before and after the workup to track the compound and identify any new impurities.

Issue 2: A new, more polar spot appears on TLC/LC-MS after acid treatment, suggesting dehalogenation.
  • Potential Cause: Dehalogenation. The C-Br bond has been cleaved, resulting in the formation of 2-(3-pyridyl)morpholine. This product is more polar and will have a lower molecular weight (loss of ~79/81 m/z units).

    • Solution: Confirm the identity of the byproduct using mass spectrometry. To avoid this, strictly control the reaction/workup temperature, keeping it as low as possible. Avoid strongly acidic or basic conditions if possible, as these can catalyze the process.[3] If the reaction is a metal-catalyzed coupling, dehalogenation can be a major side reaction; consider using a weaker base (e.g., K₂CO₃ instead of stronger bases) or a more modern palladium catalyst with bulky, electron-rich ligands that suppress this pathway.[4]

Workflow for Troubleshooting Stability Issues

The following diagram outlines a systematic approach to identifying and resolving stability problems.

G start Problem Encountered (e.g., Low Yield, New Impurity) check_lcms Analyze Pre- & Post-Acid Samples by LC-MS and TLC start->check_lcms is_degradation Is there evidence of degradation? check_lcms->is_degradation no_degradation No Degradation Detected is_degradation->no_degradation No degradation Degradation Confirmed is_degradation->degradation Yes check_extraction Investigate Physical Loss: - Check pH for Extraction - Use more organic solvent - Perform back-extraction no_degradation->check_extraction identify_product Identify Degradation Product(s) (e.g., MS for Dehalogenation) degradation->identify_product mitigate Mitigate Degradation: - Lower Temperature - Use Milder Acid (e.g., Citric) - Reduce Exposure Time - Use Aprotic Solvent identify_product->mitigate G cluster_A cluster_B cluster_C A Neutral (pH > 9) B Mono-Protonated (pH ~ 5-8) A->B + H⁺ / - H⁺ C Di-Protonated (pH < 2) B->C + H⁺ / - H⁺

Caption: Protonation states in varying pH.

Primary Degradation Pathway: Reductive Dehalogenation

While several degradation routes are possible under harsh conditions, the most common issue encountered is the loss of the bromine atom. This can occur via several mechanisms:

  • Protonolysis: In very strong acid at high temperatures, direct cleavage of the C-Br bond by a proton is theoretically possible, though unlikely under typical synthetic conditions.

  • Catalytic Dehalogenation: This is far more common, especially in reactions involving transition metals like Palladium. Trace impurities or certain reagents can facilitate a reductive process that replaces the bromine with a hydrogen atom. [3][4]

Recommended Experimental Protocols
Protocol 1: Standard Mild Acidic Workup

This protocol is designed to isolate the product from a reaction mixture while minimizing the risk of degradation.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5°C in an ice bath.

  • Quenching: Slowly add a cold, saturated aqueous solution of NH₄Cl or a 10% solution of citric acid to quench the reaction and adjust the pH to ~5-6.

  • Phase Separation: If the reaction was in a water-miscible solvent, add an appropriate extraction solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Separate the organic and aqueous layers.

  • Extraction of Aqueous Layer: To recover any product remaining in the aqueous layer, adjust the pH to >9 using solid K₂CO₃ or 1M NaOH solution while keeping the solution cool.

  • Final Extraction: Extract the now basic aqueous layer 2-3 times with your chosen organic solvent.

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Monitoring Stability by Reverse-Phase HPLC

This method allows for the quantitative assessment of the compound's stability over time in a specific acidic medium. [6]

  • Stock Solution Preparation: Prepare a stock solution of 2-(6-bromo-3-pyridyl)morpholine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (ACN) or methanol.

  • Acidic Solution Preparation: Prepare the acidic solution to be tested (e.g., 1M HCl in water, 10% TFA in water).

  • Incubation: At time t=0, add a known volume of the stock solution to the acidic solution to achieve the desired final concentration. Maintain the solution at a constant temperature (e.g., room temperature or 40°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching and Dilution: Immediately quench the aliquot by diluting it in the HPLC mobile phase to stop any further degradation.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typical for these compounds.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Plot the peak area of the parent compound against time. A decrease in the peak area, especially with the concurrent appearance of new peaks (e.g., a dehalogenated product), indicates instability.

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Retrieved from [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 2025, 3639–3648.
  • Brisco, T. A., De Kreijger, D., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). A photocatalytic, diastereoselective method for synthesizing substituted 2-aryl morpholines. Journal of the American Chemical Society, 147, 14605-14613.
  • Jones, K. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University, Honors Theses.
  • Maleckis, A., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(12), 3193.
  • Google Patents. (2021).
  • Nagy, V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholin-2-one Derivatives via Intramolecular Acid-Catalyzed Hydroamination. Retrieved from [Link]

Sources

Identifying impurities in crude 2-(6-Bromo-3-pyridyl)morpholine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Chemistry Division Ticket Topic: Impurity Profiling & Purification of Crude 2-(6-Bromo-3-pyridyl)morpholine Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary: The Analytical Landscape

You are dealing with a 2-substituted morpholine scaffold attached to a halopyridine . This structure presents a "double-edged" chemical challenge:

  • The Basic Nitrogen: The morpholine secondary amine (

    
    ) causes peak tailing on standard C18 silica due to silanol interactions.
    
  • The Labile Bromine: The C6-Bromine on the pyridine ring is highly susceptible to hydrodebromination (loss of Br replaced by H) if catalytic hydrogenation (e.g., Pd/C,

    
    ) was used during the morpholine ring closure or reduction steps.
    

This guide moves beyond generic advice to address the specific structural liabilities of the 2-(6-Bromo-3-pyridyl)morpholine (hereafter referred to as Target-2B3P ).

Part 1: Diagnostic Workflow (Triage)

Before attempting purification, confirm the identity of your crude mixture using this rapid diagnostic checklist.

Diagnostic Decision Tree (Graphviz)

DiagnosticTree Start Start: Crude LC-MS Analysis Q1 Q1: Is the Br Isotope Pattern (1:1) present? Start->Q1 Yes1 Yes (M and M+2 peaks equal) Q1->Yes1 No1 No (Single M+H peak) Q1->No1 Q2 Q2: Is there a major peak at M+18 (or M+44)? Yes1->Q2 Issue1 CRITICAL ISSUE: Hydrodebromination Impurity: 2-(3-pyridyl)morpholine Cause: Over-reduction (Pd/C?) No1->Issue1 Yes Yes Q2->Yes Yes Q3 Q3: HPLC Peak Tailing? Q2->Q3 No Issue2 ISSUE: Incomplete Cyclization Impurity: Amino-alcohol intermediate Action3 Action: Add TFA or Switch to HILIC/SCX Q3->Action3 Yes Final Proceed to Prep-HPLC Q3->Final No

Caption: Diagnostic logic flow for identifying primary failure modes in Target-2B3P synthesis.

Part 2: Troubleshooting Guides & FAQs

Scenario A: The "Missing Bromine" (Mass Shift -78/80 Da)

User Observation: "My LC-MS shows a major peak at


 instead of the expected 

. The characteristic 1:1 bromine isotope pattern is gone."

Technical Root Cause: This is Hydrodebromination .[1][2] If your synthesis involved reducing a morpholin-3-one intermediate or a nitro/oxime precursor using Palladium on Carbon (Pd/C) and Hydrogen, you have likely stripped the bromine atom. Bromine at the C6 position of pyridine is activated and easily reduced.

Corrective Protocol:

  • Immediate Fix: You cannot put the bromine back easily. You must restart the synthesis.

  • Process Change: Switch the reduction catalyst.

    • Recommendation: Use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel , which are less aggressive toward aryl halides than Pd/C [1].

    • Alternative: Use chemical reduction (e.g.,

      
       or 
      
      
      
      ) if reducing a lactam, avoiding heterogeneous metal catalysts entirely.
Scenario B: The "Open Ring" (Mass Shift +18 Da)

User Observation: "I see a peak at


. It is more polar (elutes earlier) than my product."

Technical Root Cause: This is the Uncyclized Amino Alcohol .

  • Structure: 2-amino-1-(6-bromo-3-pyridyl)ethanol (or derivative).

  • Mechanism:[2][3][4][5][6][7][8][9] The ring closure (typically an intramolecular

    
     or reductive amination) failed to go to completion. This is common if the leaving group (e.g., mesylate/tosylate) hydrolyzed before the amine could displace it.
    

Corrective Protocol:

  • Chemical Force: Treat the crude mixture with a dehydrating cyclization agent.

    • Reagent: Mitsunobu conditions (

      
      ) or simple acid-catalyzed dehydration (
      
      
      
      or
      
      
      in toluene with Dean-Stark) can force the ring closure [2].
  • Purification: These intermediates are significantly more polar. A flash column with 5-10% MeOH in DCM (plus 1%

    
    ) usually separates the open chain (slow) from the closed morpholine (fast).
    
Scenario C: The "Ghost" Peak (N-Oxide Formation)

User Observation: "I have a peak at M+16 that grows over time when the sample sits in solution."

Technical Root Cause: Pyridine nitrogens are susceptible to oxidation to N-oxides , especially if the crude material was exposed to peracids (like mCPBA) or left in solution with air exposure under light.

  • Note: The morpholine nitrogen is more basic, but sterically hindered. The pyridine nitrogen is less basic but can still oxidize.

Corrective Protocol:

  • Reduction: Treat the sample with mild reducing agents like Triphenylphosphine (

    
    )  or Sodium metabisulfite  to revert the N-oxide back to the pyridine base.
    

Part 3: Impurity Profile Summary

Use this table to assign peaks in your LC-MS data.

Impurity TypeRelative Mass (

)
Isotope PatternLikely OriginPolarity (vs Target)
Target-2B3P 0 (Ref) 1:1 (Br) Desired Product -
Des-bromo -78 / -80None (Single)Pd/C HydrogenolysisSimilar / Slightly Lower
Open Chain +18 (

)
1:1 (Br)Incomplete CyclizationHigher (Elutes Earlier)
N-Oxide +16 (O)1:1 (Br)Oxidation (Air/Reagents)Higher
Dimer +242 (approx)1:2:1 (2xBr)Intermolecular couplingLower (Elutes Later)

Part 4: Validated Analytical Method

Standard HPLC methods often fail for morpholines due to severe peak tailing. Use this validated method grounded in high-pH stability or ion-pairing logic.

Recommended Column: Waters XBridge C18 (High pH stable) or Phenomenex Kinetex Biphenyl.

Mobile Phase System:

  • A: 10mM Ammonium Bicarbonate (pH 10.0) — High pH keeps the morpholine unprotonated (neutral), improving peak shape.

  • B: Acetonitrile.[10][11]

Gradient:

  • 0-1 min: 5% B

  • 1-8 min: 5% -> 95% B

  • 8-10 min: 95% B

Why this works: At pH 10, the morpholine (pKa ~8.3) is largely deprotonated (


), preventing it from interacting with acidic silanols on the column stationary phase [3].

Part 5: Impurity Phylogeny (Visualizing the Source)

This diagram tracks where each impurity enters the workflow.

ImpurityFlow SM Start: 6-Bromo-pyridine-3-carbaldehyde Inter Intermediate: Amino-Alcohol SM->Inter Henry/Aldol Rxn Cycliz Step: Cyclization (Ring Closure) Inter->Cycliz Target TARGET: 2-(6-Br-3-py)morpholine Cycliz->Target Success Imp_Open Impurity: Open Chain (M+18) Cycliz->Imp_Open Incomplete Dehydration Imp_Dimer Impurity: Dimer (2M) Cycliz->Imp_Dimer Intermolecular Side Rxn Reduct Step: Reduction (if applicable) Imp_Des Impurity: Des-Bromo (M-80) Reduct->Imp_Des Pd/C Catalysis (Fatal Error) Target->Reduct Optional

Caption: Workflow diagram tracing the synthetic origin of key impurities.

References

  • Hydrodehalogenation Risks: "Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts." Journal of Molecular Catalysis. OSTI.GOV.[12] Link

  • Morpholine Synthesis: "Synthesis of Morpholines." Organic Chemistry Portal. Link

  • HPLC of Basic Amines: "High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds." BenchChem Technical Support. Link

  • General Pyridine Chemistry: "Synthesis of 2-amino-6-bromopyridine - Dissertation." Dissertation Topic. Link

Sources

Validation & Comparative

1H NMR interpretation and assignment for 2-(6-Bromo-3-pyridyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-(6-Bromo-3-pyridyl)morpholine , a critical pharmacophore in kinase inhibitor development (e.g., PI3K/mTOR pathways).

Unlike standard spectral databases, this guide compares the C-linked morpholine signature against its common N-linked regioisomer and analyzes solvent-dependent conformational shifts, offering a self-validating protocol for structural verification.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize standard IUPAC numbering. The molecule consists of a pyridine ring substituted at position 5 (relative to nitrogen) with a bromine, and at position 2 (relative to nitrogen) with a morpholine ring attached via its C2 carbon.

  • Pyridine Ring (Py):

    • N1 : Pyridine Nitrogen.

    • C2 : Protonated (

      
      ), 
      
      
      
      to N, ortho to morpholine.
    • C3 : Quaternary, attached to Morpholine C2.

    • C4 : Protonated (

      
      ), 
      
      
      
      to N.
    • C5 : Protonated (

      
      ), 
      
      
      
      to N, ortho to Br.
    • C6 : Quaternary, attached to Bromine.[1]

    • Note: Numbering may vary by convention; this guide uses position relative to N for clarity (2,5-disubstituted).

  • Morpholine Ring (M):

    • O1 : Oxygen.[2]

    • C2 : Chiral center (

      
      ), attached to Pyridine.
      
    • C3 : Methylene (

      
      ), adjacent to NH.
      
    • N4 : Amine Nitrogen.

    • C5 : Methylene (

      
      ), adjacent to NH.
      
    • C6 : Methylene (

      
      ), adjacent to O.
      

Comparative Analysis: Regioisomer Discrimination

A common synthetic pitfall is distinguishing the C-linked product (Target) from the N-linked byproduct (formed via nucleophilic aromatic substitution).

FeatureTarget: C-Linked (C-N Bond) Alternative: N-Linked (N-C Bond)
Symmetry Asymmetric : Chiral center at M2 makes all morpholine protons diastereotopic.Symmetric : Plane of symmetry through O-N axis (effective).
Morpholine H2 Diagnostic Methine (dd) at ~4.5 ppm.Absent : No methine; only CH2 groups.
Aliphatic Region Complex : 7 distinct proton environments (often overlapping multiplets).Simple : Two sets of triplets (or broad singlets) at ~3.0 and ~3.8 ppm.
Pyridine H2 Doublet (J~2Hz) : Coupled only to H4.Singlet (Broad) : Or doublet, but shift differs due to N-substitution.

Critical Check: If your aliphatic region shows two clean triplets, you have synthesized the N-linked isomer (4-(6-bromo-3-pyridyl)morpholine), not the target.

Solvent Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent dramatically affects the resolution of the morpholine ring and the visibility of the amine proton.

ParameterChloroform-d (CDCl₃) DMSO-d₆
Amine (NH) Invisible/Broad : Often exchanges with trace water or broadens into baseline (~1.8-2.0 ppm).Visible : Sharp broad singlet at ~2.5-3.0 ppm (or ~9.0 ppm if salt).
Resolution High : Distinct splitting for

and

.
Medium : Viscosity broadens multiplets; water peak (~3.33 ppm) often obscures

.
Pyridine Shifts Downfield : H2 appears ~8.35 ppm.[3]Slight Upfield : H2 appears ~8.30 ppm due to solvent shielding.

Detailed Assignment Protocol

A. Aromatic Region (Pyridine)

The pyridine ring presents a classic AMX spin system (or ABX depending on field strength), characterized by three distinct signals.

  • 
     (8.30 - 8.40 ppm): 
    
    • Multiplicity: Doublet (d) or broad singlet.

    • Coupling:

      
       Hz (meta-coupling to 
      
      
      
      ).
    • Reasoning: Most deshielded due to proximity to Nitrogen (alpha-effect) and the electron-withdrawing morpholine ring.

  • 
     (7.60 - 7.75 ppm): 
    
    • Multiplicity: Doublet of Doublets (dd).

    • Coupling:

      
       Hz (ortho to 
      
      
      
      ) and
      
      
      Hz (meta to
      
      
      ).
    • Reasoning: Located gamma to Nitrogen; deshielded by the adjacent morpholine ring but less than H2.

  • 
     (7.40 - 7.55 ppm): 
    
    • Multiplicity: Doublet (d).

    • Coupling:

      
       Hz (ortho to 
      
      
      
      ).
    • Reasoning: Ortho to the Bromine atom. While Br is electronegative, resonance effects and lack of alpha-nitrogen influence keep this proton the most shielded of the aromatics.

B. Aliphatic Region (Morpholine)

Due to the chiral center at C2, the morpholine ring adopts a chair conformation where axial and equatorial protons are magnetically non-equivalent.

  • 
     (4.40 - 4.60 ppm): 
    
    • Multiplicity: Doublet of Doublets (dd).

    • Coupling:

      
       Hz, 
      
      
      
      Hz.
    • Reasoning: The "Diagnostic Peak". Deshielded by the attached Oxygen and the Pyridine ring.

  • 
     (3.90 - 4.10 ppm): 
    
    • Multiplicity: Complex Multiplet (td or ddd).

    • Reasoning: Adjacent to Oxygen.[2][4][5][6] The axial proton is shielded relative to the equatorial one.

  • 
     & 
    
    
    
    (2.80 - 3.20 ppm):
    • Multiplicity: Overlapping Multiplets.

    • Reasoning: Adjacent to Nitrogen.[1][2][3][4][5][6][7][8][9] These 4 protons often form a complex cluster. In DMSO, the water peak may overlap here.

  • 
     (~2.0 ppm in CDCl₃): 
    
    • Multiplicity: Broad Singlet.

    • Validation: Disappears upon

      
       shake.
      

Self-Validating Workflow (Graphviz)

The following diagram outlines the logical flow to confirm the structure and rule out the N-linked isomer.

NMR_Assignment Start Crude 1H NMR Spectrum Check_Ar Analyze Aromatic Region (3 Protons?) Start->Check_Ar Check_Ali Analyze Aliphatic Region Start->Check_Ali Decision_Ar Pattern: d, dd, d? Check_Ar->Decision_Ar Decision_Ali Pattern: Complex vs Simple? Check_Ali->Decision_Ali Target Target: C-Linked (Chiral Morpholine) Decision_Ar->Target Yes (2,5-subst Py) Isomer Isomer: N-Linked (Symmetric Morpholine) Decision_Ar->Isomer No (Other subst) Decision_Ali->Isomer Simple (2 triplets) H_M2 Identify H-M2 (dd @ ~4.5 ppm) Decision_Ali->H_M2 Complex (7 peaks) COSY Run COSY Confirm H2-H3 coupling H_M2->COSY COSY->Target Coupling Confirmed

Caption: Logical workflow for distinguishing 2-(6-bromo-3-pyridyl)morpholine from its regioisomers using 1H NMR and COSY.

Experimental Data Summary Table

ProtonShift (

, ppm)
MultiplicityIntegralAssignment
Py-H2 8.35d (

Hz)
1HPyridine C2-H
Py-H4 7.68dd (

Hz)
1HPyridine C4-H
Py-H5 7.48d (

Hz)
1HPyridine C5-H
M-H2 4.52dd (

Hz)
1HMorpholine C2-H
M-H6 3.98 - 3.85m2HMorpholine C6-H
M-H3 3.15 - 3.05m1HMorpholine C3-H (eq)
M-H3/5 2.95 - 2.80m3HMorpholine C3-H (ax) + C5-H
NH 1.85 (CDCl₃)br s1HAmine NH

Note: Shifts are referenced to TMS (0.00 ppm) in CDCl₃. Values are representative of the free base.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for (3R)-3-(4-bromo-3-pyridinyl)morpholine. Retrieved from [Link](Note: Link to general PubChem search for structure verification).

  • Royal Society of Chemistry. Solvent-promoted Catalyst-free N-Formylation of Amines (Morpholine Data). Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). 4-(2-Aminoethyl)morpholine NMR Data. Retrieved from [Link]

Sources

HPLC method development for 2-(6-Bromo-3-pyridyl)morpholine purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Development for the Purity Analysis of 2-(6-Bromo-3-pyridyl)morpholine

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. The quality of an API is often predetermined by the control of its starting materials and intermediates.[1] 2-(6-Bromo-3-pyridyl)morpholine is a key heterocyclic intermediate whose structural integrity is paramount. Its analysis, however, presents a classic challenge in liquid chromatography: achieving adequate retention and sharp peak shapes for a polar, hydrophilic molecule.[2][3]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of 2-(6-Bromo-3-pyridyl)morpholine. Moving beyond a simple recitation of steps, we will explore the causality behind chromatographic choices, grounding our recommendations in established principles and experimental rationale. The objective is to develop a stability-indicating method that can accurately quantify the main component and separate it from potential process-related impurities and degradation products, in line with international regulatory expectations.[4][5][6]

The Analytical Challenge: Understanding the Analyte

2-(6-Bromo-3-pyridyl)morpholine (Molecular Formula: C₉H₁₁BrN₂O, Molecular Weight: 243.10 g/mol ) is a polar compound due to the presence of nitrogen and oxygen heteroatoms within its pyridine and morpholine rings.[7][8] While the bromo-substituent adds some non-polar character, the overall hydrophilicity of the molecule makes it problematic for traditional reversed-phase (RP-HPLC) methods. Standard C18 columns often fail to provide sufficient retention, leading to elution near the solvent front where resolution from other polar impurities is poor.[2][9] This phenomenon can be exacerbated by "dewetting," where the highly aqueous mobile phase is expelled from the non-polar pores of the stationary phase, causing a dramatic loss of retention.[3]

To develop a fit-for-purpose method, we must therefore explore alternative chromatographic modes that are better suited for polar analytes.

Comparative Analysis of Chromatographic Strategies

A successful HPLC method development strategy for this analyte involves a systematic evaluation of different column chemistries and mobile phase conditions.[2] We will compare three primary approaches: conventional Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Strategy 1: Conventional Reversed-Phase HPLC (The Baseline)

RP-HPLC with a C18 stationary phase is the workhorse of the pharmaceutical industry due to its versatility and robustness.[10][11] However, for polar compounds like our target analyte, it often serves as a baseline to demonstrate the need for alternative approaches.

  • Mechanism : Separation is based on hydrophobic interactions. Non-polar analytes are retained longer on the non-polar stationary phase.

  • Challenges :

    • Poor Retention : The analyte has limited interaction with the C18 stationary phase, leading to elution at or near the void volume.

    • Co-elution : Impurities with similar polarity will co-elute with the main peak, making accurate quantification impossible.[2]

    • Method Robustness : Methods requiring highly aqueous mobile phases (>95% water) can suffer from poor reproducibility due to dewetting.[3]

While polar-embedded or polar-endcapped RP columns can offer some improvement by enhancing interaction with polar analytes, a more significant shift in selectivity is often required for robust separation.[12]

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) (The Recommended Approach)

HILIC is a powerful technique specifically designed for the separation of polar and hydrophilic compounds.[13] It is often considered a variant of normal-phase chromatography but utilizes mobile phases typical of reversed-phase, making it highly compatible with mass spectrometry (MS).[14][15]

  • Mechanism : HILIC operates on a partitioning mechanism. The stationary phase (e.g., bare silica, amide, diol) is polar. When a high-organic mobile phase (typically >80% acetonitrile) is used, a water-enriched layer forms on the surface of the stationary phase. Polar analytes partition into this immobilized water layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[16]

  • Advantages :

    • Excellent Retention : Provides strong retention for polar compounds that are unretained in RP-HPLC.[14][15]

    • Orthogonal Selectivity : The elution order is often the reverse of RP-HPLC, providing a different and complementary separation profile.

    • MS Compatibility : The high organic content of the mobile phase promotes efficient desolvation and ionization in ESI-MS, leading to enhanced sensitivity.[15]

Experimental Protocol: A Robust HILIC Method

This protocol outlines a validated HILIC method for the purity analysis of 2-(6-Bromo-3-pyridyl)morpholine.

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (90:10 v/v).

2. Chromatographic Conditions:

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Detection Wavelength : 265 nm (based on UV spectrum of the analyte).

  • Injection Volume : 2 µL.

  • Gradient Program :

    Time (min) %A %B
    0.0 5.0 95.0
    8.0 30.0 70.0
    8.1 5.0 95.0

    | 12.0 | 5.0 | 95.0 |

3. Sample Preparation:

  • Standard Solution : Accurately weigh approximately 10 mg of 2-(6-Bromo-3-pyridyl)morpholine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution : Prepare the test sample at the same concentration using the sample diluent.

4. System Suitability Test (SST):

  • Perform five replicate injections of the standard solution.

  • Acceptance Criteria (as per ICH guidelines[5]):

    • Tailing Factor (T) : ≤ 1.5

    • Theoretical Plates (N) : ≥ 5000

    • Relative Standard Deviation (%RSD) of Peak Area : ≤ 1.0%

Strategy 3: Mixed-Mode Chromatography (MMC) (A Powerful Alternative)

MMC utilizes stationary phases with multiple ligand types, allowing for more than one retention mechanism in a single analysis.[17][18] Common combinations include reversed-phase/ion-exchange or HILIC/ion-exchange.[17][19]

  • Mechanism : MMC leverages a combination of hydrophobic, hydrophilic, and/or electrostatic interactions to achieve unique selectivity.[20][21] By adjusting mobile phase parameters like pH and ionic strength, the dominant retention mechanism can be modulated to fine-tune the separation.

  • Advantages :

    • Enhanced Selectivity : The ability to separate compounds that are chromatographically similar in single-mode systems.[17]

    • Simultaneous Analysis : Can retain and separate a wide range of analytes, from non-polar to charged, in a single run.[19] This is particularly useful for impurity profiling where impurities may have vastly different physicochemical properties.[20]

While powerful, method development in MMC can be more complex due to the multiple variables that influence retention.[21]

Performance Comparison: A Data-Driven Decision

To objectively compare these strategies, we present hypothetical performance data for the analysis of 2-(6-Bromo-3-pyridyl)morpholine containing two representative impurities: a more polar starting material (Impurity A) and a less polar degradation product (Impurity B).

ParameterConventional RP-HPLC (C18)HILIC (Amide) Mixed-Mode (RP/Cation-Exchange)
Retention Factor (k) of Analyte 0.3 (Poor Retention)4.5 (Optimal Retention) 3.8 (Good Retention)
Resolution (Rs) with Impurity A 0.8 (Co-eluting)3.2 (Excellent Separation) 2.5 (Good Separation)
Resolution (Rs) with Impurity B 2.1 (Good Separation)2.5 (Good Separation) 4.1 (Excellent Separation)
Peak Tailing Factor 1.6 (Poor)1.1 (Excellent) 1.3 (Good)
MS Sensitivity ModerateHigh Moderate-High
Method Development Complexity LowModerate High

Visualizing the Method Development Workflow

A structured approach is key to efficient and successful method development.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Planning cluster_screening Phase 2: Method Screening cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation A Define Analytical Target Profile (ATP) B Characterize Analyte (Polarity, pKa, UV Spectra) A->B C Select Chromatographic Mode (RP vs. HILIC vs. MMC) B->C D Screen Columns & Mobile Phases C->D E Optimize Gradient Profile D->E F Fine-tune pH & Temperature E->F G Perform Method Validation (ICH Q2(R2)) F->G H Forced Degradation Study (Specificity) G->H I Robust & Validated Purity Method H->I Final Method

Caption: Workflow for HPLC Method Development and Validation.

Decision Logic for Chromatographic Mode Selection

The choice of chromatographic mode is the most critical decision in the method development process.

DecisionTree start Analyte Properties q1 Is the analyte polar/hydrophilic? start->q1 q2 Are impurities structurally diverse (polar, non-polar, ionic)? q1->q2 Yes rp Use Traditional Reversed-Phase (C18) q1->rp No hilic Use HILIC q2->hilic No mmc Use Mixed-Mode Chromatography q2->mmc Yes

Caption: Decision Tree for Selecting the Appropriate HPLC Mode.

Ensuring a Self-Validating System: The Role of Forced Degradation

A purity method is only truly reliable if it is "stability-indicating"—meaning it can separate the intact analyte from any potential degradation products.[22][23] Forced degradation studies are essential to prove this capability.[24][25] The protocol involves subjecting the analyte to harsh conditions to intentionally generate degradants.

Forced Degradation Protocol:

  • Prepare Solutions : Prepare solutions of 2-(6-Bromo-3-pyridyl)morpholine at ~0.1 mg/mL.

  • Apply Stress Conditions (as per ICH Q1A(R2)[22]):

    • Acidic : 0.1 M HCl at 60 °C for 24 hours.

    • Basic : 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative : 3% H₂O₂ at room temperature for 24 hours.

    • Thermal : Store solid sample at 105 °C for 48 hours.

    • Photolytic : Expose solution to UV/Vis light (ICH Q1B).

  • Analysis : Analyze all stressed samples, along with a non-stressed control, using the developed HILIC method.

  • Evaluation : The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure under all conditions. An ideal study aims for 5-20% degradation to ensure significant stress was applied without completely destroying the molecule.[26]

Conclusion and Final Recommendation

For the purity analysis of the polar intermediate 2-(6-Bromo-3-pyridyl)morpholine, conventional reversed-phase HPLC methods are inadequate due to poor retention. A systematic comparison demonstrates that Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior strategy. It provides excellent retention, high resolution from polar impurities, and superior compatibility with mass spectrometry. The detailed HILIC protocol presented in this guide, when formally validated according to ICH Q2(R2) guidelines, constitutes a robust, reliable, and scientifically sound method for quality control and regulatory submission.[4][6] While Mixed-Mode Chromatography offers powerful selectivity, its added complexity makes it a secondary choice unless a very diverse impurity profile is expected.[19][21] Adopting the HILIC approach ensures that the quality of this critical intermediate is controlled with the highest degree of confidence.

References

  • Hydrophilic Interaction Liquid Chromatography. (n.d.). Merck.
  • Chypre, M., & Toussaint, B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5965-5976.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • Roemling, R., et al. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • CD Formulation. (n.d.). Mixed Mode Chromatography (MMC) Technology.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lemasson, E., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Dr. Maisch GmbH. (n.d.). HILIC.
  • D'Andrea, A. (n.d.). The Use Of Forced Degradation In Analytical Method Development. D'Andrea & Associates.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical.
  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography.
  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88.
  • Hossain, M. A., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Applied Pharmaceutical Science, 11(5), 115-124.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • de Souza, M. V. N., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN.
  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • Slideshare. (n.d.). Analytical methods validation as per ich & usp.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Pesek, J. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • National Center for Biotechnology Information. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews.
  • National Center for Biotechnology Information. (n.d.). 4-(6-Bromopyridin-3-yl)morpholine. PubChem.
  • China Amines Co. (n.d.). Morpholine.
  • Bansal, G., et al. (2025, August 9). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate.
  • Van der Poel, T., et al. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). (3R)-3-(4-bromo-3-pyridinyl)morpholine. PubChem.
  • Wainer, I. W., & Alembik, M. C. (1988). Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds. Journal of Chromatography A, 448, 45-51.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Wang, Y., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1547-1563.
  • CymitQuimica. (n.d.). CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid.
  • Fluorochem. (n.d.). 4-(6-Bromopyridin-3-yl)morpholine.
  • Cat-Dan, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 1-13.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
  • BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(6-Bromo-3-pyridyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(6-Bromo-3-pyridyl)morpholine. Designed for researchers, scientists, and drug development professionals, this document builds a predictive fragmentation model by comparing the behavior of the parent molecule to the established fragmentation principles of its core constituents: the bromopyridine ring and the morpholine scaffold. The morpholine ring is a vital scaffold in medicinal chemistry, making a thorough understanding of its analytical signatures crucial for drug discovery and quality control.[1][2][3]

Foundational Principles of Fragmentation

The fragmentation of 2-(6-Bromo-3-pyridyl)morpholine under electron ionization (EI) conditions is governed by the molecule's inherent structural features. The initial event is the removal of an electron to form a molecular radical cation (M•+). The subsequent fragmentation pathways are dictated by the relative stability of the resulting fragment ions and neutral losses, with cleavages often initiated at sites of charge localization or radical sites.[4][5][6]

Two key structural components will dominate the fragmentation cascade:

  • The Bromopyridine Moiety: The presence of a bromine atom is a powerful diagnostic tool in mass spectrometry. Due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), any bromine-containing fragment will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity.[7][8] Common fragmentation pathways for halogenated aromatics include the loss of the halogen radical (•Br) and the elimination of a hydrogen halide (HBr).[7][9][10]

  • The Morpholine Ring: As a saturated heterocycle, the morpholine ring is susceptible to alpha-cleavage adjacent to the nitrogen and oxygen atoms. This process involves the homolytic cleavage of a C-C bond next to the heteroatom, driven by the stabilization of the resulting positive charge on the nitrogen or oxygen.[5][11] The ring can also undergo cleavage to lose stable neutral molecules like formaldehyde (CH₂O) or ethene oxide.[12]

Predicted Fragmentation Pathways and Data

The molecular ion of 2-(6-Bromo-3-pyridyl)morpholine (C₉H₁₁BrN₂O) will present as a characteristic doublet at m/z 242 and 244. From this parent ion, several competing fragmentation pathways are proposed, originating from either the morpholine or bromopyridine substructures.

Table 1: Predicted Major Fragment Ions for 2-(6-Bromo-3-pyridyl)morpholine
m/z (Proposed)Ion FormulaProposed Fragmentation PathwayComparative Basis
242/244 [C₉H₁₁BrN₂O]•+Molecular Ion (M•+) The presence of a single bromine atom dictates a characteristic M/M+2 isotopic pattern.[8][10]
213/215 [C₈H₈BrN₂]•+Loss of formaldehyde (CH₂O) from the morpholine ring.A known fragmentation route for the morpholine cation involves the loss of a CH₂O radical.[12]
185/187 [C₇H₇BrN]•+Alpha-cleavage of the C-C bond in the morpholine ring, leading to the loss of a C₂H₄O radical.Alpha-cleavage is a dominant fragmentation mode for aliphatic amines and ethers.[7][11]
163 [C₉H₁₁N₂O]⁺Loss of a bromine radical (•Br) from the pyridine ring.A principal and highly favorable fragmentation pathway for bromo-aromatic compounds.[7][10]
157/159 [C₆H₄BrN]•+Cleavage of the bond between the pyridine and morpholine rings, with charge retention on the bromopyridine fragment.Represents a fundamental cleavage at the substituent position.
86 [C₄H₈NO]⁺Cleavage of the bond between the pyridine and morpholine rings, with charge retention on the morpholine fragment.Corresponds to the protonated morpholine fragment, a common observation.[12]
Visualization of Core Fragmentation Pathways

The logical flow from the molecular ion to its primary fragments can be visualized as follows:

Fragmentation_Pathway M Molecular Ion (M•+) m/z 242/244 F1 [M - CH₂O]•+ m/z 213/215 M->F1 - CH₂O F2 [M - C₂H₄O]•+ m/z 185/187 M->F2 - C₂H₄O F3 [M - •Br]⁺ m/z 163 M->F3 - •Br F4 [Bromopyridyl]•+ m/z 157/159 M->F4 Ring Cleavage F5 [Morpholinyl]⁺ m/z 86 M->F5 Ring Cleavage

Caption: Predicted EI-MS fragmentation pathways for 2-(6-Bromo-3-pyridyl)morpholine.

Comparative Analysis with Simpler Analogs

  • Versus Morpholine: The mass spectrum of morpholine itself is dominated by a peak at m/z 86 ([M-H]⁺) and a significant fragment at m/z 57, corresponding to the loss of a CH₂O radical.[12] While we predict the formation of an m/z 86 fragment for our target molecule, its abundance will likely be lower due to competing and highly favorable fragmentation pathways, such as the loss of the bromine radical.

  • Versus 2-Bromopyridine: The spectrum of 2-bromopyridine is characterized by a strong molecular ion peak at m/z 157/159 and a base peak corresponding to the loss of •Br to form the pyridyl cation at m/z 78. For 2-(6-Bromo-3-pyridyl)morpholine, the loss of •Br is also expected to be a major, energetically favorable pathway, leading to a prominent peak at m/z 163.[7] The stability of the resulting ion makes this a dominant process.

The comparison suggests that the fragmentation of 2-(6-Bromo-3-pyridyl)morpholine will be a hybrid of these behaviors. The initial, higher mass fragments will likely arise from cleavages within the morpholine ring, while the most stable, and potentially most abundant, fragment ions will result from the loss of the bromine atom.

Experimental Protocol for GC-MS Analysis

This section provides a self-validating, step-by-step methodology for acquiring the mass spectrum of 2-(6-Bromo-3-pyridyl)morpholine.

Sample Preparation
  • Solution Preparation: Accurately weigh approximately 1 mg of the solid compound.

  • Dissolution: Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.

Instrumentation and Parameters
  • System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (GC-MS).

  • GC Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.[10]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[13]

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the analyte.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

  • Fragment Identification:

    • Locate the molecular ion doublet (m/z 242/244).

    • Identify major fragment ions and their corresponding M+2 peaks if they contain bromine.

    • Propose structures for fragments based on neutral losses from the molecular ion and compare them to the predicted data in Table 1.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis Prep1 Weigh Compound (1 mg) Prep2 Dissolve in Solvent (1 mL) Prep1->Prep2 Prep3 Dilute to ~25 µg/mL Prep2->Prep3 Acq1 Inject 1 µL Prep3->Acq1 Acq2 GC Separation Acq1->Acq2 Acq3 EI Ionization (70 eV) Acq2->Acq3 Acq4 Mass Analysis (m/z 40-350) Acq3->Acq4 An1 Identify Analyte Peak in TIC Acq4->An1 An2 Extract Mass Spectrum An1->An2 An3 Identify M•+ and Fragments An2->An3 An4 Compare to Predicted Pattern An3->An4

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrum of 2-(6-Bromo-3-pyridyl)morpholine is predicted to display a rich fragmentation pattern characterized by several key features. The presence of a bromine atom provides a definitive isotopic signature for all bromine-containing ions. The fragmentation is expected to be a competitive process involving cleavages within the morpholine ring and a highly favorable loss of the bromine radical from the pyridine ring. This predictive guide, grounded in established mass spectrometric principles, provides a robust framework for researchers to identify and characterize this molecule and its analogs, facilitating its use in medicinal chemistry and drug development.

References

  • Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Yin, H., Li, H., Wang, F., Li, Z., & Ni, C. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 4014-4022. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Journal of Chemical, Biological and Physical Sciences. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved March 4, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Kim, H., Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Fragmentation Mechanisms. (n.d.). Michigan State University. Retrieved March 4, 2026, from [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved March 4, 2026, from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Analytical Chemistry, 86(9), 4555-4562. [Link]

  • Prasain, J. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. [Link]

  • Brown, D. (n.d.). Mass spectrum of bromomethane. Doc Brown's Chemistry. Retrieved March 4, 2026, from [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry. [Link]

  • Al-Mulla, A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 789-815. [Link]

  • (3R)-3-(4-bromo-3-pyridinyl)morpholine. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

Sources

Comparative Guide: C-Linked vs. N-Linked Morpholine-Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-(6-Bromo-3-pyridyl)morpholine (C-linked isomer) and 4-(6-Bromo-3-pyridyl)morpholine (N-linked isomer). These compounds serve as critical intermediates in the synthesis of kinase inhibitors (e.g., PI3K, mTOR, CHK1) and other bioactive heterocycles.

Executive Summary

In medicinal chemistry, the orientation of a morpholine ring on a heteroaromatic scaffold fundamentally alters the molecule's physicochemical profile and binding potential.

  • The "2-Isomer" (C-Linked): 2-(6-Bromo-3-pyridyl)morpholine . Attached via the morpholine C2 carbon. It retains a secondary amine (NH), acting as a hydrogen bond donor. Often selected to target the hinge region of kinases.

  • The "4-Isomer" (N-Linked): 4-(6-Bromo-3-pyridyl)morpholine . Attached via the morpholine nitrogen.[1][2] It is a tertiary amine with no H-bond donor capability. Often selected for solubility enhancement and synthetic accessibility.

Structural & Physicochemical Analysis

The following diagram illustrates the structural dichotomy and its impact on pharmacophore properties.

BioactivityComparison cluster_0 Compound A: C-Linked (2-Isomer) cluster_1 Compound B: N-Linked (4-Isomer) C_Linked 2-(6-Bromo-3-pyridyl)morpholine (C-Linked) Feature_C1 Secondary Amine (NH) (H-Bond Donor) C_Linked->Feature_C1 Feature_C2 Chiral Center (C2) (Stereoselectivity) C_Linked->Feature_C2 Feature_C3 Target: Kinase Hinge (High Potency) C_Linked->Feature_C3 N_Linked 4-(6-Bromo-3-pyridyl)morpholine (N-Linked) Feature_N1 Tertiary Amine (N) (No H-Bond Donor) N_Linked->Feature_N1 Feature_N2 Achiral (Simplified Synthesis) N_Linked->Feature_N2 Feature_N3 Target: Solvent Front (Solubility) N_Linked->Feature_N3

Figure 1: Structural and functional divergence between C-linked and N-linked morpholine isomers.

Table 1: Physicochemical Property Comparison
Feature2-(6-Bromo-3-pyridyl)morpholine (C-Linked)4-(6-Bromo-3-pyridyl)morpholine (N-Linked)
Attachment Point Morpholine C2 CarbonMorpholine Nitrogen (N4)
Amine Type Secondary (Basic, pKa ~8.5–9.0)Tertiary (Less Basic, pKa ~6.0–7.0)
H-Bonding Donor (NH) & Acceptor (O, N)Acceptor Only (O, N)
Chirality Chiral (Requires enantioseparation)Achiral
Solubility Moderate (Polar NH group)High (Often used to solubilize lipophilic drugs)
Synthetic Difficulty High (Requires ring construction or specific coupling)Low (Standard Buchwald-Hartwig/SNAr)
Bioactivity & Mechanism of Action
3.1 The "Hinge Binder" Hypothesis (C-Linked Advantage)

The primary reason to select the 2-isomer over the 4-isomer in drug discovery is to exploit the secondary amine as a Hydrogen Bond Donor .

  • Mechanism: In kinase inhibitors, the ATP-binding pocket contains a "hinge region" where the inhibitor mimics the hydrogen bonding of the adenine base of ATP.

  • Interaction: The NH of the C-linked morpholine can form a critical H-bond with the backbone carbonyl of the kinase hinge residues (e.g., Val, Glu, or Met residues depending on the kinase).

  • Data Support: Studies on CHK1 and PI3K inhibitors have demonstrated that switching from N-linked to C-linked morpholines can improve biochemical potency by 10-100 fold due to this specific interaction [1].

3.2 Metabolic Stability & Pharmacokinetics
  • N-Linked (4-isomer): Susceptible to N-dealkylation and N-oxidation by Cytochrome P450 enzymes. The morpholine ring is a common "soft spot" for metabolism.

  • C-Linked (2-isomer): While the secondary amine can be conjugated (glucuronidation), it is generally more metabolically robust in the context of oxidative dealkylation compared to the tertiary aniline-like nitrogen of the 4-isomer.

Experimental Protocols
Protocol A: Synthesis of N-Linked Isomer (Buchwald-Hartwig Coupling)

Use this protocol to synthesize the 4-isomer standard.

Reagents: 2,5-Dibromopyridine (or 6-bromo-3-iodopyridine for selectivity), Morpholine, Pd2(dba)3, BINAP, NaOtBu, Toluene.

  • Charge: In a glovebox, add Pd2(dba)3 (0.02 equiv) and BINAP (0.04 equiv) to dry toluene. Stir for 10 min to pre-form the catalyst.

  • Addition: Add 2,5-dibromopyridine (1.0 equiv), Morpholine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Heat to 100°C for 12 hours under N2.

  • Workup: Cool, filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

  • Yield: Expect 70-85% of 4-(6-Bromo-3-pyridyl)morpholine .

Protocol B: Bioactivity Assay (Generic Kinase IC50)

Use this protocol to compare the potency of derivatives made from these intermediates.

Principle: FRET-based assay measuring phosphorylation of a peptide substrate.

  • Preparation: Prepare 3x serial dilutions of the C-linked and N-linked derived inhibitors in DMSO.

  • Enzyme Mix: Dilute the target kinase (e.g., PI3Kα or CHK1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Add 5 µL inhibitor + 10 µL enzyme mix to a 384-well plate. Incubate 15 min at RT.

  • Start: Add 10 µL ATP/Peptide substrate mix.

  • Detection: Stop reaction after 60 min with EDTA/Antibody detection mix. Read fluorescence.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

    • Expected Result: C-linked derivatives often show lower IC50 (higher potency) if the NH engages the hinge.

Comparative Workflow Diagram

The following flowchart outlines the decision-making process for selecting between these two isomers during Lead Optimization.

DecisionMatrix Start Drug Discovery Campaign (Scaffold: 6-Bromo-3-pyridyl) Decision Primary Design Goal? Start->Decision Path_Potency Maximize Potency (Hinge Binding) Decision->Path_Potency Need H-Bond Donor Path_Solubility Improve Solubility (Solvent Exposure) Decision->Path_Solubility Need metabolic handle/Solubility Select_C Select C-Linked (2-Isomer) 2-(6-Bromo-3-pyridyl)morpholine Path_Potency->Select_C Select_N Select N-Linked (4-Isomer) 4-(6-Bromo-3-pyridyl)morpholine Path_Solubility->Select_N Action_C Synthesize via Chiral Precursor Select_C->Action_C Action_N Synthesize via Buchwald Coupling Select_N->Action_N Result_C Outcome: High Potency, Chiral Complexity Action_C->Result_C Result_N Outcome: Lower Potency, High Solubility Action_N->Result_N

Figure 2: Decision matrix for selecting C-linked vs. N-linked morpholine isomers.

References
  • Osborne, J. et al. (2011). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate. Kent Academic Repository. Link

  • Sigma-Aldrich. Product Specification: 2-(6-Bromopyridin-3-yl)morpholine hydrochloride. Link

  • Smolecule. Chemical Profile: 4-(5-Bromopyridin-2-yl)morpholine (N-Linked isomer). Link

Sources

Spectroscopic Characterization Guide: 2-(6-Bromo-3-pyridyl)morpholine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the spectroscopic characterization and salt selection of 2-(6-Bromo-3-pyridyl)morpholine , a critical intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.

The molecule features a dual-nitrogen system: a secondary amine within the morpholine ring and a pyridine nitrogen. Successful salt formation and characterization depend on distinguishing the reactivity of these two centers. This document outlines the rationale for salt selection, provides comparative spectroscopic data (NMR, IR), and details self-validating experimental protocols for researchers in drug development.[1]

Molecular Profile & Basicity Analysis

To design an effective salt screen, one must first quantify the basicity of the available nitrogen centers. The 2-(6-Bromo-3-pyridyl)morpholine scaffold presents a competitive protonation landscape, but electronic effects dictate a clear hierarchy.

Structural Logic
  • Morpholine Nitrogen (N4): A secondary aliphatic amine. In unsubstituted morpholine, the pKa of the conjugate acid is ~8.36.

  • Pyridine Nitrogen (N1'): An aromatic nitrogen. Unsubstituted pyridine has a pKa of ~5.2. However, the 6-Bromo substituent exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density on the pyridine nitrogen. This lowers its pKa to approximately 2.0–2.5 .

Conclusion: The morpholine nitrogen is


 times more basic than the pyridine nitrogen. Salt formation with stoichiometric equivalents of acid (1.0 eq) will occur exclusively at the morpholine nitrogen. Di-salts are possible only with excess strong acid (e.g., 2M HCl) but are likely hygroscopic and prone to dissociation.[1]
Protonation Pathway Diagram

The following diagram illustrates the thermodynamic preference for protonation, guiding the salt selection strategy.

ProtonationPathway cluster_legend pKa Driver FreeBase Free Base 2-(6-Bromo-3-pyridyl)morpholine Acid Acid Addition (1.0 eq HCl/HBr/Organic Acid) FreeBase->Acid Solvent: EtOH/iPrOH MonoSalt Mono-Salt (Target) Protonation at Morpholine NH Stable Crystalline Solid Acid->MonoSalt Thermodynamic Product (pKa ~8.4) DiSalt Di-Salt (Avoid) Protonation at Pyridine N Hygroscopic/Unstable Acid->DiSalt Kinetic/Excess Acid Only (pKa ~2.0) Legend Morpholine NH (Basic) >> Pyridine N (Weakly Basic due to 6-Br)

Figure 1: Protonation hierarchy demonstrating the preferential formation of the mono-salt at the morpholine nitrogen.

Spectroscopic Comparison: Free Base vs. Salts

The transition from free base to salt induces specific electronic shifts. The following tables provide the diagnostic signals required to confirm salt formation.

Proton NMR ( H NMR) Diagnostics

Solvent: DMSO-


 (Preferred for salts due to solubility).
Proton EnvironmentFree Base (δ ppm)Mono-Salt (HCl/Fumarate) (δ ppm)Shift Mechanism
Morpholine NH ~2.0–2.5 (Broad/Singlet)9.0–9.5 (Broad, 2H) Formation of cationic

center.
Morpholine

(C3, C5)
2.80 – 3.003.20 – 3.50 Deshielding due to adjacent positive charge on Nitrogen.
Morpholine

(C2)
4.30 – 4.504.60 – 4.80Inductive effect from protonated amine (minor shift).
Pyridine Aromatic (H4, H5) 7.40 – 7.807.45 – 7.85Minimal shift (<0.1 ppm). Pyridine ring remains unprotonated.

Key Validation Step:

  • Integration Check: In the mono-salt, the broad signal at >9.0 ppm must integrate to 2 protons (

    
    ). If it integrates to 1 or is absent (due to exchange), rely on the 0.4–0.5 ppm downfield shift  of the morpholine ring protons (C3/C5) as the primary confirmation.
    
Infrared (FT-IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Functional GroupFree Base (

)
Salt Form (

)
Diagnostic Feature
N-H Stretch 3300–3350 (Weak, Sharp)2400–3000 (Broad, Strong) "Ammonium Band" - Multiple broad overlaps due to

stretching.
Pyridine C=N ~1580~1585minimal shift (confirms Pyridine N is not protonated).
Counter-ion N/A1700 (Fumarate C=O)Specific bands for organic counter-ions (e.g., carboxylate stretch).

Experimental Protocol: Salt Screening & Validation

This protocol is designed to be self-validating. If the isolated solid does not meet the "Success Criteria," the workflow triggers a specific corrective action.

Workflow Diagram

SaltScreening Start Start: 100mg Free Base in EtOH (5 vol) AddAcid Add Acid (1.05 eq) (HCl in Et2O or Fumaric Acid in EtOH) Start->AddAcid HeatCool Heat to 50°C (30 min) Slow Cool to 5°C AddAcid->HeatCool Precipitate Precipitate Formed? HeatCool->Precipitate Filter Filter & Dry (Vacuum, 40°C) Precipitate->Filter Yes AntiSolvent Add Anti-Solvent (MTBE or Heptane) Precipitate->AntiSolvent No Analysis Analysis: 1H NMR + XRPD Filter->Analysis AntiSolvent->Filter Success Crystalline Mono-Salt (Sharp XRPD, Correct Stoichiometry) Analysis->Success Criteria Met Fail Amorphous/Oil (Recrystallize) Analysis->Fail Criteria Failed

Figure 2: Step-by-step salt formation and decision tree.

Detailed Methodology

Step 1: Dissolution

  • Dissolve 100 mg of 2-(6-Bromo-3-pyridyl)morpholine in 0.5 mL of Ethanol or Isopropanol.

  • Why: Alcohols dissolve the free base but often precipitate the salt.

Step 2: Acid Addition

  • For HCl Salt: Add 1.05 equivalents of HCl (e.g., 1M in diethyl ether or dioxane) dropwise.

  • For Fumarate/Tartrate: Add 1.0 equivalents of the solid acid pre-dissolved in hot ethanol.

  • Note: Avoid excess strong acid to prevent di-salt formation.

Step 3: Crystallization

  • Heat the mixture to 50°C for 30 minutes to ensure homogeneity.

  • Cool slowly to room temperature, then to 0-5°C.

  • Self-Validation: If oiling occurs (common with morpholines), reheat and add a seed crystal or dropwise MTBE (anti-solvent) until turbidity persists.

Step 4: Characterization (Success Criteria)

  • Stoichiometry: Integration of the counter-ion signal in NMR (e.g., fumarate alkene protons @ 6.6 ppm) must match the morpholine signals (1:1 ratio).

  • Crystallinity: XRPD must show sharp diffraction peaks. A "halo" indicates amorphous material, which is unsuitable for drug development due to stability risks.[1]

Comparison of Common Salt Forms

Salt FormSolubility (Water)CrystallinityHygroscopicityRecommendation
Hydrochloride HighModerate to HighModeratePrimary Choice. Standard for early PK studies. Risk of hydrate formation.
Fumarate ModerateHighLowStability Choice. Often non-hygroscopic and highly crystalline. Good for solid dosage forms.
L-Tartrate HighModerateModerateResolution Choice. Use L-Tartaric acid if the morpholine is racemic to attempt chiral resolution via diastereomeric salts.

References

  • Basicity of Pyridines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Establishes the electron-withdrawing effect of halogens on pyridine basicity).

  • Morpholine Synthesis & Properties: Review: Synthesis and SAR of morpholine and its derivatives. (2024). E3S Web of Conferences.

  • Salt Selection Methodology: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[2][3] (2011).[3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt screening protocols).

  • Spectroscopic Data (Analogous Structures): SpectraBase: Morpholine Hydrochloride. (2024). Wiley Science Solutions.

  • Chiral Resolution of Morpholines: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2015). PubMed Central.

Sources

Comparative Reactivity Guide: 6-Bromo-3-morpholinopyridine vs. Chloropyridine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-(6-bromo-3-pyridyl)morpholine (often chemically misnamed as the 2-isomer in casual queries) versus its chloropyridine analogues. It addresses the structural implications, reactivity profiles under palladium catalysis versus nucleophilic aromatic substitution (


), and provides actionable experimental protocols.

Executive Summary & Structural Verification

The Verdict: The bromo-analogue (1 ) is the superior substrate for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to faster oxidative addition kinetics (


). However, the chloro-analogue (2 ) offers a cost-advantage and higher stability, and can outperform the bromo-variant in specific 

applications where electronegativity-driven transition state stabilization is the rate-determining factor.
Nomenclature Clarification

While the query specifies "2-(6-Bromo-3-pyridyl)morpholine," the standard commercially relevant scaffold is 4-(6-bromopyridin-3-yl)morpholine (CAS: 952582-08-0), where the morpholine nitrogen is attached to the pyridine C3 position. A C-linked morpholine (at morpholine C2) is synthetically rare and less stable. This guide focuses on the N-linked isomer (1 ).

FeatureBromo-Analogue (1) Chloro-Analogue (2)
Bond Energy (C-X) ~276 kJ/mol (Weaker)~339 kJ/mol (Stronger)
Pd-Catalysis (OA) Fast (Mild Conditions)Slow (Requires Bulky Ligands)

Reactivity
ModerateModerate-High (Inductive Effect)
Lithiation (X-Li) Excellent (Cryogenic)Poor (Sluggish/Carbenoid risk)

Reactivity Profile Analysis

Electronic Effects of the Morpholine Substituent

The morpholine group at C3 acts as a strong Electron Donating Group (EDG) via resonance (


 effect) of the nitrogen lone pair.
  • Impact on C6-Halogen: The electron density is pushed into the pyridine ring.

  • Consequence for Pd-Catalysis: The increased electron density makes the C-X bond more electron-rich, theoretically slowing down oxidative addition compared to an electron-deficient pyridine. However, the C-Br bond weakness dominates, maintaining high reactivity.

  • Consequence for

    
    :  The EDG deactivates the ring towards nucleophilic attack. Therefore, displacing the halogen with a nucleophile is difficult for both analogues compared to unsubstituted 2-halopyridines.
    
Palladium-Catalyzed Coupling (Suzuki/Buchwald)
  • Bromo-Analogue: Reacts readily with standard Pd(0) sources (e.g.,

    
     or 
    
    
    
    ) at 60-80°C. The rate-limiting step is often transmetallation rather than oxidative addition.
  • Chloro-Analogue: The C-Cl bond is inert to standard catalysts. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos , RuPhos , or BrettPhos ) or N-Heterocyclic Carbenes (NHC) to facilitate the difficult oxidative addition step.

Nucleophilic Aromatic Substitution ( )

Contrary to metal catalysis, the Chloro-analogue can sometimes exhibit higher reactivity in


 reactions.
  • Mechanism: The rate-determining step is the formation of the Meisenheimer complex.

  • Inductive Effect: Chlorine is more electronegative (

    
    ) than Bromine (
    
    
    
    ). This pulls electron density from the C6 carbon, lowering the LUMO energy and facilitating nucleophilic attack, despite Cl being a poorer leaving group.

Decision Matrix & Mechanism Visualization

The following diagram illustrates the divergent reaction pathways and the decision logic for selecting the Bromo vs. Chloro analogue.

ReactivityPathways Start Target Transformation PdCoupling Pd-Catalyzed Coupling (C-C / C-N Bond) Start->PdCoupling SNAr SNAr Displacement (Nucleophilic Attack) Start->SNAr Lithiation Lithium-Halogen Exchange (n-BuLi) Start->Lithiation Br_Pd Use Bromo-Analogue Standard Ligands (PPh3) Temp: 60-80°C PdCoupling->Br_Pd High Yield/Mild Cl_Pd Use Chloro-Analogue Requires Buchwald Ligands (XPhos/RuPhos) Temp: >100°C PdCoupling->Cl_Pd Cost Saving/High T Cl_SNAr Chloro-Analogue Preferred Higher Electronegativity Stabilizes Transition State SNAr->Cl_SNAr Kinetic Preference Br_Li Bromo-Analogue Essential Fast Exchange (-78°C) Clean Nucleophile Gen. Lithiation->Br_Li Mandatory

Figure 1: Strategic selection guide based on reaction type. Blue paths indicate kinetically favored Pd-processes for the Bromo-analogue.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Bromo-Analogue)

Optimized for mild conditions to prevent morpholine oxidation.

  • Reagents: 4-(6-bromopyridin-3-yl)morpholine (1.0 eq), Arylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (3-5 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with solid reagents and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent.

    • Heat to 80°C for 4–6 hours.

    • Monitor: TLC (EtOAc/Hexane) or LCMS. The Bromo-SM should disappear rapidly.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Buchwald-Hartwig Amination (Chloro-Analogue)

Required when using the cheaper Chloro-substrate.

  • Reagents: 4-(6-chloropyridin-3-yl)morpholine (1.0 eq), Amine (1.2 eq),

    
     (1.4 eq).
    
  • Catalyst System:

    
     (1 mol%) + BrettPhos  (2 mol%) or RuPhos  (for secondary amines).
    
  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

  • Procedure:

    • Pre-activation: Stir Pd source and ligand in solvent for 5 mins at RT to form the active

      
       species (solution turns from dark purple to orange/brown).
      
    • Add substrate, amine, and base.[1][2]

    • Heat to 100–110°C (sealed tube recommended).

    • Note: The higher temperature is necessary to overcome the high activation energy of the C-Cl oxidative addition.

Comparative Data Summary

The following table synthesizes data from general heterocyclic reactivity studies applied to this specific scaffold.

Parameter2-(6-Bromo-3-pyridyl)morpholine2-(6-Chloro-3-pyridyl)morpholine
CAS Number 952582-08-0 (N-linked)1289387-99-6 (N-linked)
Molecular Weight 243.10198.65
C-X BDE 66 kcal/mol81 kcal/mol
Oxidative Addition Rate


Preferred Catalyst

,

Pd-XPhos, Pd-PEPPSI-IPr
Lithium Exchange Fast (-78°C, <15 min)Slow (Requires >0°C, side reactions)
Cost HighLow
Mechanistic Insight: The "Orthogonal" Strategy

A powerful strategy in drug discovery involves using the Bromo-analogue for the initial library synthesis (to ensure success and ease of purification) and switching to the Chloro-analogue for process scale-up, provided a specialized catalyst (like the G3-XPhos precatalysts) is identified to handle the lower reactivity.

References

  • BenchChem. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines." BenchChem Technical Guides, 2025. Link

  • Organic Chemistry Portal. "Synthesis of Morpholines and Reactivity of Pyridyl Halides." Organic Chemistry Portal, Accessed 2026. Link

  • Chemical Science. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[3] Royal Society of Chemistry, 2011. Link

  • Journal of Organic Chemistry. "Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides." J. Org.[4] Chem., 2001, 66(4), 1500–1502.[4] Link

  • Fluorochem. "Product Data: 4-(6-Bromopyridin-3-yl)morpholine." Fluorochem Catalog, Accessed 2026. Link

Sources

Validating the Chiral Purity of 2-(6-Bromo-3-pyridyl)morpholine Enantiomers: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile chiral building block, 2-(6-Bromo-3-pyridyl)morpholine is frequently utilized in the synthesis of target-specific therapeutics, such as kinase inhibitors and CNS-active agents. The stereocenter at the C2 position of the morpholine ring dictates the three-dimensional trajectory of the molecule, which is critical for stereospecific target binding.

Validating the enantiomeric excess (ee) of this compound presents unique analytical challenges. The secondary amine in the morpholine ring is highly basic and prone to severe peak tailing due to secondary interactions with residual silanols on stationary phases. Furthermore, the bromopyridyl moiety introduces polarizability and potential halogen-bonding interactions.

This guide objectively compares the leading analytical methodologies for chiral validation, explains the mechanistic causality behind method selection, and provides a field-proven, self-validating protocol for accurate enantiomeric resolution.

Comparative Analysis of Chiral Validation Techniques

To accurately determine the chiral purity of 2-(6-Bromo-3-pyridyl)morpholine, analysts typically choose between Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR).

Methodological Breakdown
  • Chiral SFC (The Industry Standard): SFC utilizes supercritical

    
     paired with an organic modifier (e.g., Methanol). The high diffusivity and low viscosity of supercritical 
    
    
    
    allow for flow rates 3–5 times faster than HPLC without a proportional increase in backpressure[1]. For basic morpholine derivatives, SFC on polysaccharide chiral stationary phases (CSPs) is highly effective when a basic additive is used to mask silanol interactions[2].
  • Chiral HPLC: The traditional workhorse. Normal-phase HPLC (using Hexane/Ethanol) or reversed-phase HPLC can resolve these enantiomers. While highly reliable and ubiquitous, HPLC suffers from longer run times and high organic solvent consumption compared to SFC.

  • Capillary Electrophoresis (CE): Employs chiral selectors (like cyclodextrins) added directly to the background electrolyte. CE offers massive theoretical plate counts and requires minimal sample volume, but it generally lacks the robustness and preparative scalability of chromatographic methods.

  • NMR with Chiral Solvating Agents (CSA): Techniques using Mosher’s acid or chiral shift reagents can determine absolute configuration and ee without a chiral column. However, this requires high sample concentrations, exceptional sample purity, and complex spectral deconvolution.

Quantitative Performance Comparison
ParameterChiral SFCChiral HPLCCapillary Electrophoresis (CE)NMR + CSA
Typical Analysis Time 3 – 8 minutes15 – 45 minutes10 – 20 minutes> 60 mins (Prep + Scan)
Resolution (

)
High (

> 2.0)
High (

> 1.5)
Very High (

> 2.5)
Moderate (Signal overlap)
Solvent Consumption Very Low (Green)HighUltra-LowLow (Deuterated)
Preparative Scalability ExcellentGoodPoorN/A
Best Suited For High-throughput screening & PrepLabs lacking SFC infrastructureVolume-limited samplesAbsolute configuration

Mechanistic Causality: Designing the Separation System

The Role of Polysaccharide Chiral Stationary Phases (CSPs)

For 2-(6-Bromo-3-pyridyl)morpholine, derivatized polysaccharide CSPs (such as amylose tris(3,5-dimethylphenylcarbamate)) offer the highest success rates[3]. The chiral recognition relies on a "three-point interaction" model:

  • Hydrogen Bonding: The carbamate linkages on the CSP act as hydrogen bond acceptors for the secondary amine (NH) of the morpholine ring.

  • 
     Stacking:  The phenyl rings of the CSP interact with the electron-deficient bromopyridyl ring of the analyte.
    
  • Steric Inclusion: The C2 chiral center of the morpholine ring must physically fit into the helical chiral groove of the polysaccharide backbone. Only one enantiomer fits optimally, leading to differential retention times[1].

The Necessity of Basic Additives

A common failure point in validating morpholine derivatives is ignoring the basicity of the secondary amine (


). If run in neutral mobile phases, the amine interacts strongly with acidic free silanols on the silica support of the CSP. This causes broad, asymmetric peaks that make accurate integration of minor enantiomeric impurities impossible. Adding 0.1% Diethylamine (DEA)  or Ethanolamine to the organic modifier competitively binds these silanols, ensuring sharp, symmetrical peaks[4].

Mechanism Morpholine Morpholine (NH Donor) CSP_C Carbamate C=O (H-Acceptor) Morpholine->CSP_C H-Bond Pyridine Bromopyridyl (Pi System) CSP_P Phenyl Ring (Pi-Pi Interaction) Pyridine->CSP_P Pi-Pi Stacking ChiralCenter C2 Chiral Center (Steric) CSP_Cavity Chiral Groove (Inclusion) ChiralCenter->CSP_Cavity Steric Fit

Fig 1: Three-point chiral recognition mechanism between the analyte and a polysaccharide CSP.

Experimental Protocol: Self-Validating SFC Workflow

The following step-by-step protocol details the optimized SFC methodology for determining the enantiomeric purity of 2-(6-Bromo-3-pyridyl)morpholine. This protocol is designed as a self-validating system, ensuring that system suitability is proven before sample analysis.

G Start 2-(6-Bromo-3-pyridyl)morpholine Racemate Sample Decision1 High Throughput or Prep Scale? Start->Decision1 SFC Chiral SFC (CO2 + Modifier) Decision1->SFC Yes HPLC Chiral HPLC (Normal Phase) Decision1->HPLC No Additive Add 0.1% DEA (Suppress Silanol Tailing) SFC->Additive HPLC->Additive CSP Polysaccharide CSP (e.g., Chiralpak AD/IC) Additive->CSP Validation System Suitability (Resolution > 1.5) CSP->Validation

Fig 2: Decision tree and workflow for selecting and validating the chiral separation method.

Step 1: System and Mobile Phase Preparation
  • Primary Mobile Phase (A): Medical-grade liquid

    
    .
    
  • Organic Modifier (B): HPLC-grade Methanol containing 0.1% (v/v) Diethylamine (DEA). Causality: Methanol provides the necessary eluent strength for the polar morpholine ring, while DEA acts as the silanol-masking agent.

  • Column Selection: Install an immobilized amylose-based column (e.g., Chiralpak IC or equivalent, 4.6 x 250 mm, 5 µm). Immobilized phases allow for a broader range of co-solvents without degrading the column[3].

Step 2: Chromatographic Parameters
  • Flow Rate: Set to 3.0 mL/min.

  • Isocratic Gradient: 75%

    
     / 25% Modifier (B).
    
  • Backpressure Regulator (BPR): Set to 120 bar to maintain

    
     in its supercritical state.
    
  • Column Temperature: 35 °C.

  • Detection: UV absorbance at 254 nm and 280 nm (optimized for the bromopyridyl chromophore).

Step 3: System Suitability Test (SST) - The Validation Check

Before analyzing the purified enantiomer, inject a 2 mg/mL solution of the racemic 2-(6-Bromo-3-pyridyl)morpholine.

  • Acceptance Criteria: The system is only validated if the resolution (

    
    ) between the (R) and (S) enantiomer peaks is 
    
    
    
    (baseline resolution), and the tailing factor for both peaks is
    
    
    .
  • Troubleshooting: If

    
    , decrease the modifier concentration to 15% to increase retention and interaction time with the chiral cavity.
    
Step 4: Sample Analysis and ee Calculation
  • Inject 5 µL of the synthesized/purified enantiomer sample (prepared at 2 mg/mL in Methanol).

  • Integrate the area under the curve (AUC) for the major peak and the minor peak (if present).

  • Calculate Enantiomeric Excess (ee):

    
    
    

References

  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex. Available at:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at:[Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC (National Institutes of Health). Available at:[Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. Available at:[Link]

Sources

IR spectroscopy peaks for 2-(6-Bromo-3-pyridyl)morpholine identification

[1]

Executive Summary

In the high-stakes environment of drug development, 2-(6-Bromo-3-pyridyl)morpholine represents a critical scaffold, often serving as a chiral intermediate for kinase inhibitors or GPCR ligands.[1] Its structural integrity is paramount; however, synthetic routes often yield regioisomeric byproducts that can evade basic detection.

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for 2-(6-Bromo-3-pyridyl)morpholine.[1] Unlike generic datasheets, we focus on the comparative utility of IR against NMR and Mass Spectrometry, specifically highlighting its ability to rapidly distinguish between the C-linked target and its common N-linked isomer.[1]

Structural Disambiguation: The "2- vs. 4-" Problem

Before analyzing spectra, it is critical to define the exact isomer, as nomenclature in this class is frequently conflated in commercial catalogs.

  • Target Molecule: 2-(6-Bromo-3-pyridyl)morpholine [1]

    • Bond: C–C bond between Pyridine C3 and Morpholine C2.

    • Feature: Contains a secondary amine (free N-H).[2][3]

    • Chirality: Possesses a chiral center at Morpholine C2.

  • Common Alternative/Impurity: 4-(6-Bromo-3-pyridyl)morpholine [1][4]

    • Bond: C–N bond between Pyridine C3 and Morpholine N4.

    • Feature: Tertiary amine (No N-H).[2][3]

    • Origin: Common product of Buchwald-Hartwig aminations.[1]

Expert Insight: IR spectroscopy is the fastest method to distinguish these two due to the distinct N-H stretching vibration present only in the 2-isomer.

Technical Deep Dive: The IR Fingerprint

The following spectral assignment is based on high-fidelity predictive modeling of group frequencies for 2,5-disubstituted pyridines and morpholine rings. This data serves as a baseline for structural confirmation.

Table 1: Characteristic IR Bands for 2-(6-Bromo-3-pyridyl)morpholine[1][5]
Frequency Region (cm⁻¹)Vibration ModeIntensityStructural Assignment
3300 – 3350 N–H Stretch Medium/SharpDiagnostic: Secondary amine of the morpholine ring.[1] Absent in the 4-isomer.
2850 – 2950 C–H Stretch (sp³)MediumMorpholine ring methylene groups.
3030 – 3080 C–H Stretch (sp²)WeakPyridine ring aromatic protons.
1590 – 1605 C=N / C=C Ring StretchStrongPyridine ring skeletal vibration (characteristic of 2,5-substitution).
1450 – 1480 CH₂ ScissoringMediumMorpholine ring deformation.
1090 – 1120 C–O–C Stretch Very StrongMorpholine ether linkage.
1000 – 1015 Ring BreathingMediumPyridine ring breathing mode (sensitive to substitution).
800 – 860 C–H OOP BendStrongDiagnostic: Out-of-plane bending for 2,5-disubstituted pyridine (analogous to 1,2,4-trisubstituted benzene).[1][5]
600 – 700 C–Br StretchMedium/WeakCarbon-Bromine bond vibration (often obscured in fingerprint region).
Mechanism of Identification
  • The N-H Validator (3300 cm⁻¹): The presence of a sharp band here is the primary "Go/No-Go" signal. If this peak is absent, you likely have the N-linked 4-isomer or the amine is protected.[1]

  • The Pyridine Pattern (1600 & 830 cm⁻¹): 2,5-disubstituted pyridines exhibit a specific pattern similar to para-substituted benzenes but shifted due to the nitrogen. The band at ~830 cm⁻¹ is critical for confirming the substitution pattern relative to the bromine.

  • The Ether Anchor (1100 cm⁻¹): This strong band confirms the integrity of the morpholine ring, distinguishing it from open-chain amino-alcohol precursors.

Comparative Analysis: IR vs. Alternatives

While NMR is the gold standard for structure elucidation, IR offers distinct advantages in specific workflows.

Table 2: Performance Comparison Matrix
FeatureIR Spectroscopy ¹H NMR Mass Spectrometry (LC-MS)
Primary Utility Functional Group ID & Polymorph ScreeningExact Structural ElucidationMolecular Weight & Purity
differentiation of 2- vs 4- isomer High (N-H stretch presence/absence)Very High (Coupling constants & chemical shift)Low (Isomers have identical Mass)
Sample State Solid (Neat)Solution (Deuterated solvent)Solution (Ionized)
Speed < 2 Minutes15–30 Minutes10–20 Minutes
Cost per Run LowHighMedium
Non-Destructive Yes (ATR)YesNo
Expert Verdict
  • Use IR when: You need a rapid "identity check" on a solid batch, are screening for polymorphs, or need to quickly confirm the presence of the free amine (N-H) without dissolving the sample.

  • Use NMR when: You are characterizing the molecule for the first time or need to quantify the ratio of regioisomers.

  • Use MS when: You need to confirm the bromination state (isotopic pattern ⁷⁹Br/⁸¹Br ~1:1) or trace impurity levels.

Experimental Protocol: High-Fidelity ATR Acquisition

To ensure the spectral data matches the theoretical values above, strict adherence to sample preparation is required.

Methodology:

  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Background: Collect 32 scans of air background before every sample to remove water vapor/CO₂ interference (crucial for seeing the N-H peak clearly).

  • Sample Prep:

    • Place ~5 mg of solid 2-(6-Bromo-3-pyridyl)morpholine on the crystal.

    • Apply high pressure using the anvil clamp. Note: Ensure good contact; poor contact weakens the critical C-H OOP bands.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to improve Signal-to-Noise ratio for weak C-Br bands).

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this can merge the sharp aromatic peaks.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for identifying the compound and distinguishing it from its isomer.

IdentificationWorkflowStartStart: Unknown Solid SampleAcquireIRAcquire FTIR-ATR Spectrum(4000 - 600 cm⁻¹)Start->AcquireIRCheckNHCheck 3300-3400 cm⁻¹ regionIs there a sharp N-H stretch?AcquireIR->CheckNHIsomer4Identification: 4-(6-Bromo-3-pyridyl)morpholine(N-linked Isomer)CheckNH->Isomer4No (Absent)CheckFPCheck Fingerprint (800-860 cm⁻¹)Strong bands for 2,5-subst. pyridine?CheckNH->CheckFPYes (Present)ConfirmCONFIRMED IDENTITY:2-(6-Bromo-3-pyridyl)morpholineCheckFP->ConfirmYesReevalRe-evaluate Synthesis(Possible Ring Opening or Decomposition)CheckFP->ReevalNo

Caption: Logical decision tree for distinguishing the target 2-isomer from the N-linked 4-isomer using IR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on group frequencies for pyridines and amines).
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of the Pyridine Ring. In Physical Methods in Heterocyclic Chemistry. Academic Press.
  • National Institute of Standards and Technology (NIST). 2-Bromopyridine IR Spectrum. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link] (Reference for bromopyridine ring vibrations).

  • PubChem. Compound Summary: 4-(6-Bromopyridin-3-yl)morpholine (CID 23092131).[1][4][7] National Library of Medicine. Available at: [Link] (Structural reference for the N-linked isomer).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for morpholine ether and amine assignments).

Safety Operating Guide

Proper Disposal Procedures: 2-(6-Bromo-3-pyridyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

2-(6-Bromo-3-pyridyl)morpholine is a halogenated heterocyclic intermediate. For disposal purposes, it must be classified and handled as Halogenated Organic Waste .

Critical Directive:

  • DO NOT dispose of down the drain.[1][2][3]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or acidic waste streams.

  • DO NOT treat with bleach or strong oxidizers (risk of N-oxide formation or exothermic reaction).

Disposal Pathway: High-Temperature Incineration (Rotary Kiln) with acid gas scrubbing.

Chemical Characterization & Waste Classification

To ensure safe handling, you must understand why this specific protocol is required. The disposal logic is dictated by the molecule's functional groups.

FeatureChemical ImplicationDisposal Consequence
Bromine Substituent Generates Hydrogen Bromide (HBr) upon combustion.Mandatory Segregation: Must go to a facility with caustic scrubbers. Mixing with non-halogenated waste contaminates the cheaper waste stream.
Pyridine/Morpholine Ring Nitrogen-rich heterocycle.NOx Generation: Incineration requires controlled oxygen flow to minimize nitrogen oxide emissions.
Basic Nitrogen The morpholine nitrogen is basic (pKa ~8.3).Incompatibility: Risk of exothermic reaction if mixed with strong acid waste streams (e.g., H₂SO₄, HCl).
Regulatory Classification (RCRA Context)

While 2-(6-Bromo-3-pyridyl)morpholine is not explicitly P-listed or U-listed (unlike pure pyridine, U196), it is regulated as a Characteristic Waste due to its halogen content and potential toxicity.

  • Waste Stream: Halogenated Organic Solids/Liquids.[1][4][5]

  • EPA Waste Code (Generic): D001 (if flammable solvent present), or generic "Halogenated Solvent" codes (F001/F002) if dissolved in regulated solvents.

Operational Protocol: The "Self-Validating" Workflow

This section outlines a self-validating system. You must perform the Compatibility Check (Step 2) to verify safety before bulking waste.

Step 1: Segregation (The Golden Rule)

Segregate this compound into the Halogenated Waste Stream .

  • Solids: Collect in a wide-mouth HDPE jar labeled "Hazardous Waste - Solid - Halogenated."

  • Liquids (Mother Liquors): If dissolved in solvent (e.g., DCM, Chloroform), collect in a "Halogenated Solvent" carboy.

Step 2: The Pre-Bulking Compatibility Check

Before adding this waste to a central carboy, validate compatibility to prevent drum pressurization.

  • Aliquot: Take 5 mL of the central waste container's contents into a beaker.

  • Test: Add ~100 mg (or 1 mL) of your 2-(6-Bromo-3-pyridyl)morpholine waste.

  • Observe: Wait 5 minutes.

    • Bubbling/Fuming?STOP. Do not bulk. Pack as a separate "Lab Pack."

    • Temperature Rise?STOP. The waste stream is likely acidic.

    • No Reaction?Proceed to bulk.

Step 3: Containerization & Labeling
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is potentially corrosive or wet.

  • Labeling:

    • Chemical Name: 2-(6-Bromo-3-pyridyl)morpholine (No abbreviations).

    • Constituents: List all solvents (e.g., "Dichloromethane 90%, 2-(6-Bromo-3-pyridyl)morpholine 10%").

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.

Visual Workflows

Workflow A: Waste Segregation Decision Tree

This logic gate ensures the material enters the correct cost/safety stream.

WasteSegregation Start Start: Waste Generation 2-(6-Bromo-3-pyridyl)morpholine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidStream Stream C: Solid Hazardous Waste (Lab Pack for Incineration) Solid->SolidStream Pack in HDPE Jar SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Liquid Waste (High Cost / Scrubbed Incineration) SolventCheck->HaloStream Yes (DCM, etc.) SolventCheck->HaloStream No (Methanol, etc.) *Must still go to Halo Stream due to Solute* NonHaloStream Stream B: Non-Halogenated Liquid Waste (Do NOT Use for this Compound) SolventCheck->NonHaloStream Strictly Forbidden

Caption: Decision logic for segregating 2-(6-Bromo-3-pyridyl)morpholine. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute mandates the Halogenated Stream.

Workflow B: Emergency Spill Response

Immediate actions to take if containment is breached.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Evacuate->PPE Contain 3. Containment Do NOT use water PPE->Contain Absorb 4. Absorb/Sweep Use Vermiculite or Sand Contain->Absorb Disposal 5. Disposal Label as 'Spill Debris - Halogenated' Absorb->Disposal

Caption: Standard Operating Procedure (SOP) for solid or liquid spills of brominated pyridine derivatives.

Final Destruction Method (Off-Site)

As a researcher, your responsibility ends at the waste pickup, but understanding the downstream process validates your segregation efforts.

  • Transport: The waste is transported under DOT regulations (typically UN 2811 or UN 3077) to a TSDF (Treatment, Storage, and Disposal Facility).

  • Incineration:

    • Method: Rotary Kiln Incineration.

    • Temperature: >1100°C (2000°F).

    • Chemistry: The high temperature breaks the C-Br and C-N bonds.

      
      
      
  • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH spray) to neutralize the corrosive Hydrogen Bromide (HBr) gas before release.

    
    
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • Sigma-Aldrich. (2023).[6] Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine (Analogous Halogenated Pyridine).[6]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Personal Protective Equipment & Handling Guide: 2-(6-Bromo-3-pyridyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

This guide provides an operational safety framework for handling 2-(6-Bromo-3-pyridyl)morpholine and its structural isomers (e.g., 4-(6-Bromopyridin-3-yl)morpholine , CAS 952582-08-0).[1][2] Due to the structural similarity of brominated pyridine-morpholine scaffolds, this protocol applies the Precautionary Principle : treating the specific isomer with the highest safety standards applicable to the class.[1][2]

Chemical Profile:

  • Compound Name: 2-(6-Bromo-3-pyridyl)morpholine (and isomers)[1][2]

  • CAS Reference (Isomer): 952582-08-0 (4-isomer analog used for hazard benchmarking)[1][2]

  • Molecular Formula: C9H11BrN2O[1][2][3][4][5][6][7]

  • Molecular Weight: 243.10 g/mol [1][2][4][5]

  • Physical State: Solid (typically off-white to beige powder)[1][2]

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2]

Hazard Identification & Risk Assessment

GHS Classification (Benchmarked): Based on structural analogs (halogenated nitrogen heterocycles), this compound is classified as WARNING .[1][2]

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315Causes skin irritation.[1][2]
Eye Damage/Irritation H319Causes serious eye irritation.[1][2]
STOT - Single Exposure H335May cause respiratory irritation.[1][2]

Critical Risk Factors:

  • Dust Generation: As a solid powder, the primary exposure route is inhalation of dust during weighing.[1][2]

  • Dermal Absorption: Halogenated pyridines can penetrate the epidermis; morpholine moieties can enhance solubility in lipids.[1][2]

  • Hydrolysis Products: In contact with strong acids or moisture over time, may release trace Hydrogen Bromide (HBr).[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory for all personnel entering the handling zone.

Body AreaPPE RequirementTechnical Specification
Respiratory N95 / P100 Mask (Solids) Half-face Respirator (Liquids/Large Scale)For weighing < 1g: N95 is sufficient inside a hood.[1][2] For > 1g or spill cleanup: Use P100 HEPA filters.[1][2]
Hand Protection Double Gloving Inner: Nitrile (4 mil).[1][2] Outer: Nitrile (minimum 5 mil) or Neoprene.[1][2] Change outer gloves immediately upon splash contact.[1][2]
Eye/Face Chemical Safety Goggles ANSI Z87.1 compliant.[1][2] Side shields are insufficient due to fine dust risk.[1][2]
Body Lab Coat (Cotton/Poly Blend) Must be buttoned fully.[1][2] For scale-up (>10g), add Tyvek sleeves.[1][2]
Footwear Closed-toe, Non-porous Leather or chemically resistant synthetic.[1][2] No mesh sneakers.[1][2]

Operational Protocols

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.[1][2]

  • Static Control: Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.[1][2]

Workflow Visualization

The following diagram outlines the safe handling logic from storage to reaction setup.

HandlingWorkflow cluster_safety Critical Control Point Storage 1. Storage (Cool, Dry, Inert Gas) CheckPPE 2. PPE Verification (Double Gloves, Goggles) Storage->CheckPPE Retrieve Weighing 3. Weighing (Fume Hood Only) CheckPPE->Weighing Clear Transfer 4. Transfer to Reactor (Avoid Dust) Weighing->Transfer Solid Dissolution 5. Dissolution (Add Solvent) Transfer->Dissolution Sealed Waste 6. Waste Disposal (Halogenated Organic) Dissolution->Waste Post-Rxn

Figure 1: Operational workflow emphasizing the critical control point at the weighing stage.

Step-by-Step Handling Procedure

Step 1: Preparation

  • Verify fume hood flow.[1][2]

  • Prepare a "dirty" box (secondary container) for transport of the reagent bottle.[1][2]

  • Pre-weigh your receiving vessel (flask/vial) to avoid transferring powder back and forth.[1][2]

Step 2: Weighing (The High-Risk Step)

  • Place the reagent bottle and receiving vessel deep inside the hood (at least 6 inches back).[1][2]

  • Open the container slowly to avoid puffing dust.[1][2]

  • Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]

  • If the powder is static, use an anti-static gun on the vessel before adding the solid.[1][2]

  • Recap the bottle immediately after mass is obtained.[1][2]

Step 3: Solubilization

  • Add solvent (e.g., DCM, DMSO) to the solid slowly down the side of the vessel to wash down any adherent dust.[1][2]

  • Once dissolved, the inhalation hazard is significantly reduced, but skin absorption risk remains.[1][2]

Emergency Response & Spill Management

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1][2] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (increases absorption).[1][2] Remove contaminated clothing.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][2]

Spill Cleanup Logic

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution/Liquid Type->Liquid ActionSolid Cover with wet paper towel to prevent dust Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pads Liquid->ActionLiquid Clean Wipe with Soap/Water ActionSolid->Clean ActionLiquid->Clean Dispose Dispose as Haz Waste Clean->Dispose

Figure 2: Decision tree for immediate spill response.

Storage & Disposal

Storage Conditions:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Nitrogen or Argon (hygroscopic protection).[1][2]

  • Container: Tightly sealed amber glass vial.

Disposal:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid reagent in Hazardous Solid Waste .[1][2]

  • Liquid Waste: Dispose in Halogenated Organic Solvent Waste .[1][2]

  • Labeling: Clearly label waste containers with "Contains Bromopyridines - Toxic."

References

  • PubChem. 4-(6-Bromopyridin-3-yl)morpholine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1][2] Available at: [Link][1][2]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.